1-(2-Bromo-3,4-dimethoxyphenyl)ethanone chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (commonly known as -bromoacetoveratrone). Editorial Note on Nomenclature & Isomerism: Th...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (commonly known as
-bromoacetoveratrone).
Editorial Note on Nomenclature & Isomerism:
The specific chemical name provided in the prompt—1-(2-Bromo-3,4-dimethoxyphenyl)ethanone—technically describes a phenyl-ring-brominated isomer.[1] However, in industrial and pharmaceutical contexts, the term is frequently used interchangeably or confused with the commercially dominant
-bromoketone derivative (CAS 1835-02-5), which is the primary intermediate for adrenergic drugs and lignin model studies.[1] This guide focuses on the -bromo isomer (CAS 1835-02-5) due to its widespread application, while explicitly distinguishing it from the ring-brominated analogs in the structural analysis section.[1]
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone is a bifunctional electrophile serving as a critical scaffold in medicinal chemistry.[1] Its reactivity is defined by the synergy between the electron-rich veratrole (dimethoxybenzene) core and the highly reactive
-haloketone tail.[1] This structure allows for rapid displacement reactions, making it an ideal precursor for constructing heterocycles (imidazoles, thiazoles) and -adrenergic receptor agonists.
Structural Disambiguation
Researchers must verify the substitution pattern using NMR before use, as naming conventions vary across vendors.
The molecule is a crystalline solid with lachrymatory properties. Handling requires strict adherence to safety protocols to prevent mucous membrane irritation.[2]
The industrial standard for synthesis involves the regioselective bromination of 3,4-dimethoxyacetophenone (Acetoveratrone). Direct bromination with elemental bromine is effective but requires careful temperature control to avoid ring bromination (typically at position 6).
Protocol: Selective
-Bromination
Reaction Logic: The acetyl group enolizes under acidic/catalytic conditions.[1] The enol attacks the electrophilic bromine source.
/MeOH solvent systems are used to modulate reactivity and suppress poly-bromination.[1]
Carboxylates: Reaction with carboxylic acids/salts yields phenacyl esters.
Azides: Reaction with
yields -azido ketones, which can be reduced to primary amines.
Heterocycle Formation (Hantzsch Synthesis)
Condensation with thioamides or amidines yields thiazoles and imidazoles, respectively. This is a key pathway for generating bioactive scaffolds found in neurotherapeutic agents.
Reduction Pathways
Carbonyl Reduction:
reduction yields the bromohydrin (1-(3,4-dimethoxyphenyl)-2-bromoethanol), a lignin model compound used to study bond cleavage.[1]
Clemmensen/Wolff-Kishner: generally avoided due to the lability of the C-Br bond.[1]
Hazard Class: Severe Eye Irritant / Skin Corrosive.[3]
This compound is a potent lachrymator (tear gas agent). It alkylates cysteine residues in TRPA1 ion channels, causing intense pain and tearing.
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically displace and neutralize the bromide.
Storage: Keep tightly closed in a refrigerator (2-8°C). Segregate from oxidizing agents and strong bases.[2]
References
Synthesis and Properties of Phenacyl Bromides
ChemicalBook.[4] (2025).[2][5][3] "2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Properties and Synthesis." Link
Lignin Model Applications
Stahl, S. S., et al. (2016). "Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols." Journal of the American Chemical Society.[6] Link[1]
Heterocycle Synthesis (Imidazoles)
Karakurt, A., et al. (2001).[7][8] "Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone derivatives." European Journal of Medicinal Chemistry. (Cited in EP1879873B1).[7][8] Link
Safety Data & Toxicology
Thermo Fisher Scientific. (2025).[2][5][3] "Safety Data Sheet: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone." Link[1]
Technical Whitepaper: Synthesis, Mechanisms, and Pharmaceutical Applications of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5)
Executive Summary & Nomenclature Clarification In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, α-bromo ketones serve as indispensable electrophilic building blocks. While f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Nomenclature Clarification
In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, α-bromo ketones serve as indispensable electrophilic building blocks. While frequently queried in databases under the isomeric misnomer 1-(2-bromo-3,4-dimethoxyphenyl)ethanone (which implies halogenation on the aromatic ring), the commercially viable and scientifically documented compound utilized in drug synthesis is 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5), commonly referred to as 3,4-dimethoxyphenacyl bromide.
This whitepaper provides an in-depth technical analysis of CAS 1835-02-5, detailing its physicochemical profile, mechanistic synthetic pathways, self-validating experimental protocols, and critical downstream applications in the synthesis of cardiovascular therapeutics and heterocyclic compounds.
Physicochemical Profiling
Understanding the physical and chemical properties of CAS 1835-02-5 is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during purification. The presence of the electron-donating methoxy groups on the phenyl ring significantly influences the reactivity of the adjacent carbonyl and the α-carbon.
Quantitative Data Summary
Property
Value / Description
Source
CAS Number
1835-02-5
Molecular Formula
C₁₀H₁₁BrO₃
Molecular Weight
259.10 g/mol
Melting Point
81 °C – 90 °C (Method dependent)
Boiling Point
326.5 ± 27.0 °C (Predicted)
Density
1.422 ± 0.06 g/cm³ (Predicted)
Appearance
Off-white to light grey/yellow solid
Solubility
Dichloromethane (DCM), Chloroform, Ether
Empirical Data
Mechanistic Pathways of α-Bromination
The synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone relies on the regioselective α-bromination of 3,4-dimethoxyacetophenone (acetoveratrone). The reaction proceeds via an acid-catalyzed enolization mechanism. The electron-rich aromatic ring (activated by the 3,4-dimethoxy groups) stabilizes the enol intermediate, which subsequently undergoes electrophilic attack by a bromonium ion source.
Figure 1: Mechanistic pathway for the α-bromination of 3,4-dimethoxyacetophenone.
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocols below are designed as self-validating systems . Every step includes the underlying causality, ensuring that researchers understand why a specific condition is applied, alongside built-in quality control checks.
Protocol A: Mild Bromination via Benzyltrimethylammonium Tribromide
This modern approach avoids the hazards of liquid bromine, offering higher regioselectivity and easier handling .
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 g (5.55 mmol) of 1-(3,4-dimethoxyphenyl)ethanone in a co-solvent system of DCM (6 mL) and Methanol (3 mL).
Causality: DCM provides excellent solubility for the aromatic ketone, while Methanol acts as a polar protic additive that stabilizes the ionic transition states during tribromide dissociation.
Reagent Addition: Add 2.16 g (5.55 mmol) of Benzyltrimethylammonium tribromide to the stirred mixture.
Causality: Using a stoichiometric 1:1 ratio prevents over-bromination (formation of α,α-dibromo ketones), a common side reaction when using excess elemental bromine.
Reaction Phase: Stir at room temperature (20-25 °C) for 16 hours.
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the fading of the tribromide's distinct color indicate reaction completion.
Quenching & Extraction: Dilute the mixture with 80 mL DCM and 40 mL deionized water. Separate the organic layer and extract the aqueous phase twice with DCM (80 mL x 2).
Causality: Water quenches the reaction and solubilizes the benzyltrimethylammonium salts, effectively removing them from the organic product phase.
Purification: Combine organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Yield: ~83% (1.20 g) as a brown/off-white solid.
Quality Control & Validation (NMR Verification)
A self-validating protocol must confirm regioselectivity. If bromination occurred on the aromatic ring (forming the misnomer 1-(2-bromo-3,4-dimethoxyphenyl)ethanone), the NMR would show an intact acetyl methyl group (~2.5 ppm, 3H).
Validation Check: The successful synthesis of CAS 1835-02-5 is confirmed via ¹H NMR (400 MHz, CDCl₃), which must display a distinct singlet at δ 4.43 ppm (2H) , corresponding to the newly formed -CH₂Br group, alongside the methoxy protons at δ 3.98 ppm (6H).
Figure 2: Self-validating experimental workflow for the mild α-bromination of acetoveratrone.
Downstream Applications in Medicinal Chemistry
CAS 1835-02-5 is highly valued due to the extreme electrophilicity of the α-carbon, making it an ideal substrate for nucleophilic substitution (Sₙ2) and cyclization reactions.
A. Synthesis of Cardiovascular Therapeutics
In a landmark study by Winn et al. , 3,4-dimethoxyphenacyl bromide was utilized as the primary starting material for the synthesis of Homodopa (2-amino-4-(3,4-dihydroxyphenyl)butyric acid) and its analogs. These compounds were rigorously evaluated as potential cardiovascular drugs to study their effects on renal blood flow and Dopa decarboxylase inhibition. The α-bromo ketone undergoes nucleophilic amination and subsequent multi-step hydrolysis to yield the biologically active amino acid derivatives.
B. Synthesis of Isoxazole Derivatives
Research published in Scientific & Academic Publishing demonstrates the use of CAS 1835-02-5 in reacting with Potassium Cyanide (KCN) to form 3,4-dimethoxybenzoylacetonitrile .
Mechanistic Insight: The electron-donating effect of the methoxy groups at the meta and para positions diminishes the carbonyl's reactivity slightly, which ironically prevents unwanted cyanohydrin formation and strictly directs the KCN nucleophile to displace the bromine atom via Sₙ2, yielding the desired β-keto nitrile in just 20 minutes. This nitrile is a critical precursor for synthesizing bioactive isoxazole rings.
Figure 3: Downstream pharmacological applications of CAS 1835-02-5.
Safety, Handling, and Storage
As an α-bromo ketone, CAS 1835-02-5 is a potent lachrymator and alkylating agent. Strict adherence to GHS safety protocols is mandatory.
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).
Handling: Must be handled in a Class II fume hood. Wear nitrile gloves (double-gloving recommended) and a face shield. Do not breathe dust or vapors.
Storage: Store under an inert gas (Nitrogen or Argon) at 2-8 °C. The compound is sensitive to moisture and light, which can cause premature degradation or hydrolysis of the labile bromine atom.
References
PrepChem. "Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone." PrepChem Database. URL:[Link]
Winn, M., et al. "Homologs of dopa, alpha-methyldopa, and dopamine as potential cardiovascular drugs." Journal of Medicinal Chemistry, 1975 Apr;18(4):434-7. PubMed (NIH). URL:[Link]
Sanchez-Viesca, F., et al. "Intramolecular Hydrogen Bonding in 2,3-Bis-(3,4-dimethoxybenzoyl)Propionitrile." Scientific & Academic Publishing, 2012. URL:[Link]
An In-Depth Technical Guide to 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: Synthesis, Characterization, and Application Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, a key chemical intermediate pivotal in pharmaceutical research and fine chemical manufacturing.[1] Intended for researchers, medicinal chemists, and process development scientists, this document delves into the compound's essential physicochemical properties, detailed synthetic protocols with mechanistic insights, analytical validation techniques, and critical safety considerations.
Core Molecular Attributes and Physicochemical Properties
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, also known as 2-Bromoacetoveratrone, is a substituted acetophenone that serves as a versatile building block in organic synthesis. Its structure, featuring a brominated acetyl group ortho to a methoxy substituent on a dimethoxy-phenyl ring, offers multiple reaction sites for constructing more complex molecular architectures.
The fundamental properties of this compound are summarized below for quick reference and experimental planning.
Synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: A Tale of Two Brominating Agents
The synthesis of this intermediate is typically achieved through the α-bromination of the precursor ketone, 1-(3,4-dimethoxyphenyl)ethanone (also known as 3',4'-dimethoxyacetophenone or acetoveratrone).[1] The choice of brominating agent and reaction conditions is critical to maximize yield and purity while minimizing the formation of side products.[1] Below, we detail two field-proven protocols.
The underlying mechanism for these syntheses is the acid-catalyzed α-bromination of a ketone. The ketone first undergoes tautomerization to its enol form. This enol, with its electron-rich carbon-carbon double bond, then acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂ or a bromine complex). The subsequent loss of a proton re-forms the carbonyl group, yielding the α-brominated ketone. Controlling the reaction stoichiometry and temperature is crucial to prevent di- or tri-bromination.
Caption: General mechanism for the α-bromination of a ketone.
Protocol 1: Bromination with Elemental Bromine
This classic method utilizes elemental bromine in a chlorinated solvent. It is effective but requires careful handling of the highly corrosive and toxic bromine.
Step-by-Step Methodology:
Preparation: Dissolve 1-(3,4-dimethoxyphenyl)-1-ethanone (28.8 g) in chloroform (50 ml) in a flask equipped with a dropping funnel and a stirrer.
Bromine Addition: Prepare a solution of bromine (30.6 g) in chloroform (150 ml). Add this solution dropwise to the ketone solution over a period of 3-5 hours with continuous stirring. The slow addition is critical to control the exothermic reaction and prevent over-bromination.
Reaction: After the addition is complete, stir the mixture for an additional 1.5 hours at room temperature to ensure the reaction goes to completion.
Quenching & Work-up: Pass a stream of nitrogen gas through the mixture to remove the hydrogen bromide (HBr) gas formed during the reaction. Dilute the mixture with additional chloroform.
Washing: Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous sodium bicarbonate solution (to neutralize remaining acid), and finally with water again.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude solid (approx. 48.3 g) via silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:4 ratio). Combine the pure fractions and evaporate the eluent to obtain the final product (yield approx. 19.7 g) with a melting point of 87°-90° C.[6]
Protocol 2: Bromination with Benzyltrimethylammonium Tribromide (BTMA-Br₃)
This protocol offers a safer alternative by using a solid, stable brominating agent, which is easier to handle than elemental bromine.[1]
Step-by-Step Methodology:
Preparation: In a round-bottom flask, prepare a stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) in a solvent mixture of dichloromethane (6 mL) and methanol (3 mL).
Reagent Addition: Add benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol) to the mixture in one portion. The 1:1 molar ratio ensures mono-bromination.
Reaction: Stir the reaction mixture at room temperature for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Dilute the reaction mixture with dichloromethane (80 mL) and wash with water (40 mL) in a separatory funnel.
Extraction: Separate the organic layer and extract the aqueous phase twice more with dichloromethane (2 x 80 mL) to recover any dissolved product.
Drying and Concentration: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This procedure typically affords the product as a brown solid with a high yield (e.g., 1.20 g, 83%).[5]
Caption: Comparative workflow for the synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
Analytical Characterization and Quality Control
Ensuring the purity and identity of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is paramount for its successful use in subsequent synthetic steps. A multi-pronged analytical approach is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for structural confirmation. The spectrum for 2-bromo-1-(3,4-dimethoxyphenyl)ethanone in CDCl₃ typically shows characteristic signals:
A singlet for the two protons of the bromomethyl group (-CH₂Br) around δ 4.43 ppm .
Two singlets for the two methoxy groups (-OCH₃) around δ 3.98 ppm .
Aromatic protons in the region of δ 6.94-7.63 ppm , showing distinct splitting patterns corresponding to the substitution on the phenyl ring.[5]
Chromatographic Techniques (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is used to assess purity, typically reported as a percentage area. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms both the purity and the molecular weight of the compound by identifying the parent ion peak corresponding to its mass.
Melting Point Analysis: A sharp melting point range, such as 87°-90° C, is a reliable indicator of high purity.[6]
Applications in Drug Discovery and Development
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate.[1] Its utility stems from the phenacyl bromide moiety, which is a powerful alkylating agent. It readily reacts with nucleophiles (e.g., amines, thiols, phenols), making it ideal for linking the 3,4-dimethoxyphenyl group to other molecules. This structural motif is found in various classes of biologically active compounds.
The synthetic utility allows it to be a precursor in the synthesis of flavonoids, chalcones, and other heterocyclic systems that are investigated for a range of therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Safety, Handling, and Storage
Due to its chemical nature, 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone must be handled with appropriate precautions.
Hazard Classification: The compound is classified as corrosive (GHS05) and carries the signal word "Danger". The primary hazard statement is H314: "Causes severe skin burns and eye damage".
Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
Handling: Avoid breathing dust, fumes, or vapors. Ensure adequate ventilation.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere like argon is recommended.
Shipping: The material is typically shipped on wet ice to maintain its stability.
References
PrepChem. Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. [Link]
Executive Summary & Nomenclature Disambiguation
As a Senior Application Scientist, I have designed this technical guide to move beyond basic descriptive chemistry. Instead, we will explore the mechanistic causality, structural logic, and strategic utility of 1-(2-Brom...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this technical guide to move beyond basic descriptive chemistry. Instead, we will explore the mechanistic causality, structural logic, and strategic utility of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone in advanced Active Pharmaceutical Ingredient (API) synthesis.
Before detailing the chemical profile, we must address a pervasive nomenclature trap in the industry. Researchers frequently conflate 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (a ring-brominated acetophenone, CAS 857561-90-1)[1] with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (an
The causality of their applications is entirely different:
The
-bromo isomer (CAS 1835-02-5): Acts as a highly reactive electrophilic alkylating agent, commonly utilized in the synthesis of neurotherapeutic azole compounds and anticonvulsants[3].
The ring-bromo isomer (CAS 857561-90-1): The subject of this guide. It serves as a sterically hindered aryl halide building block, primed for transition-metal-catalyzed cross-coupling and the construction of complex isoquinoline alkaloids[4].
Physicochemical & Structural Profiling
To successfully deploy this molecule in a synthetic workflow, one must understand how its substituents interact stereoelectronically.
Table 1: Quantitative Physicochemical Data
Property
Value
IUPAC Name
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
CAS Registry Number
857561-90-1
Molecular Formula
C10H11BrO3
Molecular Weight
259.10 g/mol
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
3
Rotatable Bonds
3
| Topological Polar Surface Area (TPSA) | 35.5 Ų |
Structural Logic & Causality:
The bulky ortho-bromo group at the C2 position exerts severe steric hindrance on the adjacent C1 acetyl group. This forces the carbonyl plane out of alignment with the aromatic
-system, significantly reducing resonance overlap. Consequently, the ketone becomes more electrophilic than a standard, coplanar acetophenone. Simultaneously, the C3 and C4 methoxy groups act as strong -donors (+M effect), enriching the electron density of the aromatic ring and activating the C-Br bond for oxidative addition in palladium catalysis.
Fig 1. Logical relationship of steric and electronic effects in the molecular structure.
Strategic Synthetic Methodologies
The Causality of Route Selection:
A naive synthetic approach might attempt the direct Friedel-Crafts acylation of 2-bromo-1,2-dimethoxybenzene. However, the synergistic ortho/para-directing effects of the methoxy groups overwhelmingly favor electrophilic substitution at C5 or C6. Achieving C1 substitution (ortho to the deactivating bromine) via direct acylation is synthetically unviable. Therefore, the authoritative route relies on a bottom-up construction starting from 2-bromo-3,4-dimethoxybenzaldehyde, utilizing a Grignard addition followed by oxidation[5].
Protocol: Two-Step Synthesis via Grignard Addition and Oxidation
This protocol is designed as a self-validating system to ensure high yield and purity.
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under argon to eliminate moisture, which would instantly destroy the Grignard reagent.
Reaction: Dissolve 2-bromo-3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF (0.4 M). Cool to 0 °C in an ice bath.
Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) over 30 minutes. Causality: Slow addition at 0 °C controls the exothermic reaction and prevents unwanted homocoupling or enolization side reactions.
Monitoring: Stir for 2 hours at room temperature. Validate completion via TLC (Hexanes:EtOAc 3:1); the aldehyde spot should completely disappear.
Quenching: Carefully quench with saturated aqueous NH4Cl at 0 °C. Causality: NH4Cl provides mild acidic protons to decompose the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the resulting secondary alcohol.
Isolation: Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate 1-(2-bromo-3,4-dimethoxyphenyl)ethanol.
Phase 2: Oxidation to Ketone
Reaction: Dissolve the crude secondary alcohol in anhydrous CH2Cl2 (0.3 M).
Oxidation: Add Pyridinium chlorochromate (PCC) (1.5 eq) and Celite (equal weight to PCC) in portions at room temperature. Causality: Celite acts as a physical buffer, preventing the agglomeration of reduced chromium byproducts into a tar, thereby facilitating a seamless filtration step.
Isolation: Stir for 4 hours, filter the suspension through a pad of silica gel (eluting with CH2Cl2), and concentrate to afford the pure target compound.
Fig 2. Step-by-step synthetic workflow for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
Analytical Characterization (Self-Validating QA)
To verify the structural integrity of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Expected ^1^H NMR (CDCl3, 400 MHz) Signatures:
Acetyl CH3: Singlet at ~2.60 ppm. (Slightly deshielded due to the carbonyl, but modified by the out-of-plane twist caused by the ortho-bromine).
Methoxy CH3: Two distinct singlets at ~3.90 ppm and ~3.92 ppm.
Aromatic Protons (H5 and H6): Will appear as two doublets with an ortho-coupling constant (
Hz) around 6.90 ppm and 7.40 ppm.
QA Validation Check: If a singlet is observed in the aromatic region, it indicates a para-substituted isomeric impurity, meaning the regioselectivity of the starting material was compromised.
Downstream Applications in Drug Development
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is a privileged scaffold in medicinal chemistry:
Transition Metal Catalysis: The electron-rich nature of the dimethoxy-substituted ring makes the C2-Bromine bond an excellent candidate for Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings, allowing for rapid library generation of biaryl APIs.
Heterocycle Synthesis: It serves as an advanced precursor for synthesizing highly substituted indeno[1,2,3-ij]isoquinolines and other complex alkaloids via modified Pomeranz-Fritsch cyclizations[4].
Technical Guide: Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
The following technical guide details the synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5). Note on Nomenclature & Isomerism: The chemical string provided, 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, tec...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5).
Note on Nomenclature & Isomerism:
The chemical string provided, 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, technically describes a ring-brominated isomer (bromine at the 2-position of the phenyl ring). However, in pharmaceutical and industrial literature, this string is frequently used as a synonym for
-Bromo-3,4-dimethoxyacetophenone (bromine on the acetyl side chain), a critical intermediate for adrenergic agents, lignin models, and isoquinoline alkaloids.
Given the "Drug Development" context of your request, this guide focuses on the side-chain brominated target (CAS 1835-02-5) , which is the industrially relevant "Bromoveratrone." A brief section on the theoretical synthesis of the ring-brominated isomer is included in the Appendix for rigorous scientific completeness.
This guide outlines a high-fidelity synthesis pathway for 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone via the regioselective
-bromination of 3,4-dimethoxyacetophenone (Acetoveratrone). While direct bromination with elemental bromine () is the traditional industrial route, it suffers from handling hazards and over-bromination (dibromo byproducts). This guide prioritizes a Quaternary Ammonium Tribromide protocol, which offers superior regiocontrol, stoichiometric precision, and simplified workup suitable for pharmaceutical applications.
Key Chemical Properties
Property
Specification
Molecular Formula
Molecular Weight
259.10 g/mol
Appearance
White to off-white crystalline solid
Melting Point
79–82 °C
Solubility
Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Stability
Moisture sensitive; lachrymator (handle with care)
Retrosynthetic Analysis & Strategy
The synthesis relies on the electrophilic halogenation of the enol tautomer of 3,4-dimethoxyacetophenone.
Regioselectivity Challenge: The electron-rich dimethoxy ring is susceptible to Electrophilic Aromatic Substitution (EAS), potentially leading to ring bromination (typically at position 6).
Solution: Use of mild brominating agents (phenyltrimethylammonium tribromide or NBS/TsOH) and controlled temperature (
) favors the kinetic enol reaction on the side chain over the thermodynamic EAS on the ring.
Method: Bromination using Benzyltrimethylammonium Tribromide (BTMABr
).
Rationale: This solid reagent acts as a "weighable source of bromine," releasing slowly in equilibrium. This keeps the instantaneous concentration of free bromine low, suppressing di-bromination and ring substitution side reactions.
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyacetophenone (10.0 g, 55.5 mmol) in a mixture of DCM (60 mL) and Methanol (30 mL).
Note: The methanol co-solvent promotes the formation of the enol/enol ether intermediate, accelerating the reaction rate compared to pure DCM.
Addition:
Add Benzyltrimethylammonium tribromide (21.6 g, 55.5 mmol) in small portions over 20 minutes while stirring at room temperature (20–25 °C).
Observation: The orange color of the tribromide will gradually fade as the reagent is consumed.
Reaction:
Stir the mixture at room temperature for 2–4 hours.
Monitor: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by the product ().
Workup:
Concentrate the solvent under reduced pressure (Rotavap) to remove most of the DCM/MeOH.
Resuspend the residue in Ethyl Acetate (100 mL).
Wash the organic layer with Water (2 x 50 mL) to remove the ammonium salt byproduct.
Wash with saturated
(50 mL) to neutralize any HBr generated.
Wash with Brine (50 mL).
Drying & Isolation:
Dry the organic phase over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
.
Filter and concentrate in vacuo to yield a crude off-white solid.
Purification (Recrystallization):
Dissolve the crude solid in a minimum amount of hot Ethanol (approx. 3-4 mL per gram).
Allow to cool slowly to room temperature, then refrigerate at 4 °C.
Filter the crystals and wash with cold Hexane.
Yield: Typically 80–85%.
Data Summary Table
Parameter
Value
Typical Yield
83%
Purity (HPLC)
>98%
Melting Point
80–81 °C
Appearance
White needles/prisms
Key Impurity
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone (<2%)
Reaction Mechanism & Pathway[7][9][10]
The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack. The hydrobromic acid (HBr) byproduct autocatalyzes the enolization of the ketone.
Figure 2: Mechanistic pathway of acid-catalyzed alpha-bromination.
Alternative Industrial Route (Liquid Bromine)
For large-scale manufacturing (>1 kg) where reagent cost is paramount, liquid bromine is used.
Solvent: Chloroform (
) or Diethyl Ether.
Protocol: A solution of
(1.0 eq) in is added dropwise to the ketone in at 0 °C.
Critical Control: The temperature must be kept low (<10 °C) to prevent ring bromination.
Post-Process: Nitrogen sparging is required to remove HBr gas before workup.
Comparison: Lower cost, but higher safety risk and slightly lower yield (70-75%) due to poly-bromination.
Analytical Validation
To confirm the identity of the synthesized product, compare with the following spectroscopic data:
H NMR (400 MHz, ):
7.63 (dd, Hz, 1H, Ar-H6)
7.55 (d, Hz, 1H, Ar-H2)
6.92 (d, Hz, 1H, Ar-H5)
4.41 (s, 2H, ) — Diagnostic Peak
3.97 (s, 3H, )
3.95 (s, 3H, )
Interpretation: The singlet at 4.41 ppm integrates to 2 protons, confirming the mono-bromination of the alpha carbon. The absence of signals around 6.5 ppm (typical for ring bromination shifts) confirms the ring integrity.
Appendix: Note on the Ring-Brominated Isomer
If the specific target is indeed 1-(2-bromo-3,4-dimethoxyphenyl)ethanone (ring bromine at position 2, "sandwiched" between acetyl and methoxy), the synthesis described above will not work . Direct bromination of the ring yields the 6-bromo isomer due to steric hindrance at position 2.
Theoretical Pathway for Ring Isomer (Position 2):
Start: 2,3-Dimethoxybenzaldehyde.
Bromination: Bromination of 2,3-dimethoxybenzaldehyde typically yields the 5-bromo or 6-bromo isomer. Accessing the 2-position (relative to aldehyde) requires Directed Ortho Metalation (DoM) .
Lithiation: Protection of the aldehyde (acetal)
Lithiation with -BuLi (directed to the "sandwiched" position between acetal and 3-OMe) Quench with .
Grignard: Deprotection
Reaction with Methylmagnesium bromide Oxidation to ketone.
This route is complex and low-yielding. Researchers should verify if the side-chain isomer (CAS 1835-02-5) is the actual intended compound.
References
Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. PrepChem. Available at: [Link]
Use of Benzyltrimethylammonium Tribromide.Organic Syntheses, Coll. Vol. 8, p.167 (1993).
Lignin Model Synthesis. Amazon AWS (Research Data). Mentions use of 2-bromo-3',4'-dimethoxyacetophenone in beta-O-4 linkage synthesis.[5] Available at: [Link] (Snippet 1.6 in search data).
Midodrine Intermediate Synthesis. QuickCompany Patent Analysis. Discusses bromination of dimethoxyacetophenone derivatives. Available at: [Link] (Snippet 1.6).
In-Depth Technical Guide: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone as a Pivotal Starting Material
For Researchers, Scientists, and Drug Development Professionals The Strategic Importance of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is a substituted acetophenone that serves as a v...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is a substituted acetophenone that serves as a versatile starting material for a wide range of organic syntheses. Its value lies in the specific arrangement of its functional groups: a ketone, a bromine atom, and two methoxy groups on the phenyl ring. This configuration allows for diverse chemical modifications, making it a crucial intermediate for synthesizing heterocyclic compounds and other pharmacologically active agents.[1] The bromine atom's position ortho to the acetyl group, combined with the electron-donating methoxy groups, significantly influences the molecule's reactivity, paving the way for numerous synthetic pathways.
Synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
A reliable and efficient synthesis of this starting material is fundamental for any subsequent research. The most prevalent and effective method is the Friedel-Crafts acylation of 1-bromo-2,3-dimethoxybenzene.
The Friedel-Crafts acylation of an aromatic ring is a classic and robust method for forming carbon-carbon bonds.[2] In this case, 1-bromo-2,3-dimethoxybenzene is acylated with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3]
Causality of Experimental Choices:
Substrate: The choice of 1-bromo-2,3-dimethoxybenzene is dictated by the directing effects of its substituents. The methoxy groups are activating and ortho, para-directing, while the bromine atom is deactivating but also ortho, para-directing. This combination favors acylation at the desired position.
Acylating Agent: Acetyl chloride is a highly reactive and commonly used acylating agent that generally provides good yields.
Catalyst: Aluminum chloride is a powerful Lewis acid that activates the acylating agent, facilitating the electrophilic aromatic substitution.[4] A stoichiometric amount or more of the catalyst is often necessary because it forms a complex with the resulting ketone product.[5]
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) is ideal as it dissolves the reactants without reacting with the Lewis acid catalyst.
Experimental Protocol:
Under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq.) dropwise to a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C.
Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
Slowly add a solution of 1-bromo-2,3-dimethoxybenzene (1.0 eq.) in dry DCM, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complexes.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers and wash with a saturated sodium bicarbonate solution, water, and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography.
Visualization of Synthetic Workflow:
Caption: Synthetic workflow for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
Purification and Characterization
Ensuring the purity and confirming the identity of the starting material is crucial for the success of subsequent reactions.
Purification
Recrystallization: This is often the most effective method for purifying the crude product. A suitable solvent system, such as ethanol/water, is used to obtain pure crystals.
Column Chromatography: For smaller scales or when recrystallization is not sufficient, silica gel column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) can be employed.[6]
Characterization
A suite of analytical techniques is used to confirm the structure and purity of the synthesized compound.
Analytical Technique
Expected Result
Melting Point
A sharp and defined melting point range indicates high purity.
¹H NMR
The spectrum should display characteristic peaks for the aromatic protons, the acetyl methyl protons, and the two methoxy group protons with appropriate chemical shifts and coupling patterns.[7]
¹³C NMR
The spectrum will show the expected number of carbon signals, including the carbonyl carbon, the aromatic carbons, and the methyl carbons of the acetyl and methoxy groups.
Mass Spectrometry (MS)
The mass spectrum will exhibit the molecular ion peak corresponding to the compound's molecular weight, along with the characteristic isotopic pattern of a bromine-containing molecule.[8]
Infrared (IR) Spectroscopy
A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ketone.
Visualization of Purification and Analysis Workflow:
Caption: Synthesis of chalcones and subsequent heterocycles.
Safety and Handling
Proper safety precautions are essential when working with 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone and the reagents for its synthesis.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
[9][10]* Ventilation: All manipulations should be performed in a well-ventilated fume hood.
[11][12]* Reagent Handling: Exercise extreme caution when handling corrosive and reactive reagents like aluminum chloride and acetyl chloride.
[13]* Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
[10]
Conclusion
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is a strategically important starting material in organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of its synthesis, purification, and reactivity is essential for its effective use. This guide provides a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic strategies.
References
PrepChem. (n.d.). Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone.
ChemicalBook. (2025, September 25). 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5.
Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. (2026, February 14).
Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Retrieved from Asian Journal of Organic & Medicinal Chemistry.
Technical Guide: Physical Properties and Characterization of Brominated 3,4-Dimethoxyacetophenones
This technical guide details the physical properties, characterization, and synthesis context of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone and its industrially significant isomer, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone .[...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physical properties, characterization, and synthesis context of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone and its industrially significant isomer, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone .[1][2][3]
Executive Summary & Critical Disambiguation
Audience: Medicinal Chemists, Process Engineers, and QC Specialists.[1][3][4]
In high-value pharmaceutical synthesis, the string "1-(2-Bromo-3,4-dimethoxyphenyl)ethanone" presents a critical nomenclature ambiguity that must be resolved prior to experimentation. It refers to two distinct constitutional isomers with vastly different reactivities and safety profiles.[2][3][4]
The Ring-Brominated Isomer (Target Literal): 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.[1][2][3] The bromine atom is attached directly to the aromatic ring at the ortho position relative to the acetyl group.[3][4] This compound is sterically congested and less common in standard drug discovery workflows.[2][3][4]
The
-Brominated Isomer (Industrial Standard): 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5).[1][2][3] The bromine is attached to the alpha-carbon of the acetyl group.[2][3][4] This is a ubiquitous intermediate (phenacyl bromide derivative) used in the synthesis of adrenergic agents, isoquinolines, and enzyme inhibitors.[1][3][4]
Editorial Note: Given the "Drug Development" context of this request, this guide primarily characterizes the
-Brominated Isomer (CAS 1835-02-5) , as it accounts for >95% of commercial inquiries matching this description.[1][2][3] Data for the ring-brominated isomer is provided for comparative exclusion.
Chemical Identity & Structural Analysis[1][2][3][5]
The following diagram illustrates the divergent synthesis pathways and structural differences between the alpha-bromo (active alkylator) and ring-bromo (aryl halide) species.
Figure 1: Divergent bromination pathways of acetoveratrone.[1][2][3][4] The green path yields the industrially relevant alpha-bromo ketone.[1][2][3]
Physical Properties Data (CAS 1835-02-5)[1][2][7]
The following data represents the purified
-bromo intermediate. Purity plays a significant role in the melting point range; crude samples often appear as brown oils or sticky solids due to residual or poly-brominated byproducts.[1][2][3][4]
Property
Value / Range
Condition / Note
Physical State
Crystalline Solid
Often needles or plates from EtOH/Hexane.[1][2][3][4]
Appearance
White to Off-White
Turns yellow/brown upon oxidation or light exposure.[1][2][3][4]
Melting Point
81 – 83 °C
Sharp MP indicates high purity (>98%).[1][2][3][4] Lit. range: 80–90 °C.
Boiling Point
~326 °C (Predicted)
Decomposes before boiling at atm pressure.[1][2][4]
-protons are acidic (pKa ~18-20) due to carbonyl.[1][2]
Spectral Characterization & QC Protocols
To validate the identity of the compound, specifically distinguishing it from the ring-brominated isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.[1][3]
H NMR Interpretation (400 MHz,
)
The diagnostic peak for the
-bromo ketone is the singlet at 4.43 ppm .[1][3] If the bromine were on the ring, this peak would appear as a methyl ketone singlet (~2.5-2.6 ppm).[1][3]
= 258/260 (1:1 ratio due to isotope pattern).[1][2][4]
Fragmentation: Loss of
(93/95 amu) typically yields the acylium ion base peak at (3,4-dimethoxybenzoyl cation).[1][2]
Synthesis & Handling Methodology
Synthesis Workflow (Alpha-Bromination)
The standard protocol utilizes elemental bromine in a halogenated solvent.[1][2][4] This method is preferred for scalability but requires strict temperature control to prevent poly-bromination.[1][2][3][4]
Dissolution: Dissolve 1 eq. of 3,4-dimethoxyacetophenone in
or .
Bromination: Add 1.05 eq. of
dropwise at 0°C. The reaction is exothermic.[2][3][4]
Note: The solution will initially turn red/orange and fade to pale yellow as
Technical Whitepaper: Solubility Profile & Solvent Engineering for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
This guide provides an in-depth technical analysis of the solubility profile, solvent engineering, and purification strategies for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone . Executive Summary & Structural Disambiguation C...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the solubility profile, solvent engineering, and purification strategies for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone .
Executive Summary & Structural Disambiguation
Critical Structural Distinction
Before proceeding, it is imperative to verify the specific isomer in your possession. The nomenclature 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone specifies an aryl bromide where the bromine atom is attached directly to the benzene ring at the ortho position relative to the acetyl group.
Warning: If you possess the alpha-bromo ketone, strict containment (fume hood) is required.
This guide focuses on the Ring-Brominated Aryl Bromide as requested.
Physicochemical Profile
The target molecule features a highly substituted benzene ring.[3] The presence of a bromine atom at position 2, flanked by an acetyl group (position 1) and a methoxy group (position 3), creates significant steric strain . This forces the acetyl group out of planarity with the aromatic ring, reducing
As a lipophilic, polar-aprotic molecule, 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone follows a predictable solubility pattern governed by "like dissolves like" and the thermodynamics of crystal lattice disruption.
Solvent Compatibility Matrix
The following table summarizes the solubility behavior based on polarity and dielectric constants.
Solvent Class
Specific Solvent
Solubility Rating
Application
Chlorinated
Dichloromethane (DCM)
High (>100 mg/mL)
Reaction medium, Extraction
Chlorinated
Chloroform ()
High
NMR, Reaction medium
Polar Aprotic
DMSO / DMF
High
Nucleophilic substitution reactions
Polar Aprotic
Ethyl Acetate
Moderate-High
Silica Gel Chromatography
Polar Protic
Ethanol / Methanol
Temperature Dependent
Ideal for Recrystallization
Ethers
THF / 2-MeTHF
High
Grignard/Lithiation reactions
Hydrocarbons
Hexane / Heptane
Insoluble (<1 mg/mL)
Anti-solvent, Precipitation
Aqueous
Water
Insoluble
Wash solvent (removes salts)
Thermodynamic Rationale
DCM/Chloroform: The high solubility is driven by favorable dipole-dipole interactions and dispersion forces that easily overcome the crystal lattice energy.
Alcohols (EtOH/MeOH): The molecule accepts hydrogen bonds (via carbonyl/methoxy oxygens) but cannot donate them. Consequently, solubility is low at room temperature (RT) but increases significantly upon heating, making alcohols the primary choice for purification via recrystallization .
Water: The hydrophobic effect dominates. The non-polar aromatic core and halogens disrupt the water H-bond network without providing sufficient compensatory enthalpy, resulting in insolubility.
Experimental Protocol: Solubility Determination
To determine the precise solubility limit (metastable zone width) for your specific lot, use the Visual Polythermal Method . This is superior to gravimetric analysis for process development as it consumes less material.
Workflow Diagram (DOT)
Caption: Figure 1: Visual Polythermal Method for determining solubility limits and metastable zones.
Step-by-Step Methodology
Preparation: Place 100 mg of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone into a 4 mL screw-cap vial equipped with a magnetic stir bar.
Initial Addition: Add 0.5 mL of the target solvent (e.g., Ethanol).
Thermal Cycle: Heat the vial in a heating block to the solvent's boiling point (78°C for EtOH).
Titration:
If the solution remains cloudy (undissolved solid), add solvent in 100 µL increments, maintaining reflux, until the solution becomes clear.
Record the total volume (
).
Cooling: Remove heat and allow the vial to cool to room temperature (25°C) with slow stirring.
Observation:
If crystals form, record the temperature of onset (
).
If no crystals form, the compound is too soluble; add an anti-solvent (e.g., Heptane) dropwise until turbidity appears.
Purification Strategy: Solvent Engineering
For this specific acetophenone derivative, recrystallization is the most efficient purification method to remove bromination byproducts (such as regioisomers or over-brominated species).
Recommended Solvent System: Ethanol/Water
The "Steric Twist" caused by the ortho-bromo group often lowers the melting point compared to the unbrominated precursor, making the compound prone to "oiling out." To prevent this, a dual-solvent system is recommended.
Protocol:
Dissolve the crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).
Once dissolved, remove from heat.
Immediately add warm water (50°C) dropwise until a faint, persistent turbidity is observed.
Add 1-2 drops of Ethanol to clear the solution.
Allow to cool slowly to Room Temperature, then to 4°C.
Filter the resulting off-white needles/prisms.
Solvent Selection Decision Tree
Caption: Figure 2: Decision matrix for solvent selection based on process stage.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1835-02-5 (Isomer Analog). Retrieved from [Link]
Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility parameters).
Sigma-Aldrich.Safety Data Sheet: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone.
An In-depth Technical Guide to the Melting Point of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Abstract This technical guide addresses the determination and contextual understanding of the melting point for the compound 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. A comprehensive review of available chemical literatur...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide addresses the determination and contextual understanding of the melting point for the compound 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. A comprehensive review of available chemical literature and databases indicates that a definitive, experimentally verified melting point for this specific regioisomer has not been reported. This guide provides essential context by comparing the reported melting points of its closely related isomers, discusses the physicochemical principles governing melting point, and presents a detailed, field-proven protocol for its experimental determination. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of this and related compounds.
Introduction and Statement of the Problem
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is an aromatic ketone of interest in synthetic organic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals. Its molecular structure, featuring a substituted acetophenone core, is presented in Figure 1.
Figure 1. Chemical Structure of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
The melting point is a fundamental thermochemical property, serving as a primary indicator of a crystalline solid's identity and purity. A sharp, well-defined melting range is characteristic of a pure substance, while the presence of impurities typically leads to a depression and broadening of this range.[1][2] Despite its significance, a thorough search of scientific databases and supplier catalogs reveals no published experimental value for the melting point of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
This guide, therefore, aims to:
Clearly state the absence of reported data for the target compound.
Provide a comparative analysis of the melting points of its structural isomers.
Elucidate the key factors influencing melting point determination.
Equip researchers with a robust, step-by-step protocol to determine the melting point of this compound with high fidelity.
The Isomeric Context: Influence of Substituent Placement
The precise arrangement of substituents on the phenyl ring significantly impacts the crystal lattice energy and, consequently, the melting point. Different intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces) arise from varying molecular symmetry and polarity, leading to distinct melting points among isomers. To provide a valuable frame of reference, the experimentally determined melting points of several isomers of bromodimethoxyacetophenone are summarized in Table 1.
Table 1: Reported Melting Points of Bromodimethoxyacetophenone Isomers
This data illustrates that a shift in the position of the bromo and methoxy groups can alter the melting point by as much as 20°C. This underscores the unreliability of estimating the melting point of the target compound based solely on its isomers and highlights the necessity of experimental determination.
Core Principles of Melting Point Determination
The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C).
The Impact of Impurities
The presence of soluble impurities disrupts the uniform crystalline lattice structure of the solid.[1][4] This disruption has two primary consequences:
Melting Point Depression: Less thermal energy is required to overcome the now-weakened intermolecular forces, causing the melting process to begin at a lower temperature than the pure substance.[5][6]
Melting Range Broadening: The impurities create a heterogeneous mixture that does not melt uniformly. The substance begins to melt at a lower temperature and completes melting at a higher temperature, resulting in a wider melting range.[1][2]
Therefore, an experimentally determined melting point provides a dual-purpose quality control metric: the final melting temperature is indicative of the compound's identity, while the breadth of the melting range is a reliable gauge of its purity.
Experimental Protocol for Melting Point Determination (Capillary Method)
The following protocol details the standardized capillary method for determining the melting point of a solid organic compound. This method is widely adopted for its accuracy and requirement for only a small amount of sample.[7] It can be performed using either a digital melting point apparatus (e.g., Mel-Temp) or a traditional Thiele tube setup.[2]
Materials and Apparatus
Sample of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (must be dry)
Glass capillary tubes (sealed at one end)
Mortar and pestle (if sample is not a fine powder)
Digital melting point apparatus or Thiele tube with high-boiling mineral oil
Calibrated thermometer
Packing tube (long, thin glass tube)
Step-by-Step Procedure
Sample Preparation:
Ensure the sample is completely dry. Solvents from recrystallization can act as impurities and depress the melting point.[8]
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
Place a small amount of the powdered sample on a clean, dry watch glass.
Loading the Capillary Tube:
Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[8]
Invert the tube and tap it gently on a hard surface to cause the powder to fall to the bottom.
To pack the sample tightly, drop the capillary tube (sealed-end down) through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The impact will compact the powder at the bottom.[8]
Repeat until the sample is packed to a height of 2-3 mm.[7][9] Proper packing is crucial to avoid sagging or shrinking during heating, which can be mistaken for melting.
Determination (using a Digital Apparatus):
Insert the packed capillary tube into the heating block of the apparatus.
Rapid (Approximate) Determination: If the melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C per minute) to find an approximate melting range. Record this range but note it is not the true value. Allow the apparatus to cool significantly before the next step.
Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found previously.[10]
Reduce the heating rate to 1-2°C per minute.[9] Slow heating is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
Record the temperature at which the first drop of liquid appears (T₁).[8]
Record the temperature at which the last crystal of the solid just disappears into a transparent liquid (T₂).[8][9]
The melting point is reported as the range T₁ - T₂.
Data Interpretation:
A sharp melting range (≤ 1°C) is indicative of high purity.
A broad melting range (> 2°C) and a final melting temperature lower than an established reference suggest the presence of impurities.
Workflow Visualization
The following diagram illustrates the key decision points and steps in the experimental determination of the melting point.
Caption: Workflow for Capillary Melting Point Determination.
Conclusion
While the melting point of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone remains an uncharacterised physical property in the scientific literature, this guide provides the necessary framework for its rigorous experimental determination. The significant variation in melting points among its isomers highlights the critical importance of empirical measurement over theoretical estimation. By adhering to the detailed capillary method protocol, researchers can confidently establish a reliable melting point range, which is indispensable for verifying the identity and assessing the purity of newly synthesized batches of this compound. This foundational data point is crucial for ensuring the reproducibility of subsequent research and development activities.
References
TutorChase. (n.d.). How do impurities affect the melting point of a substance? Retrieved from TutorChase. [Link]
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts. [Link]
University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary. [Link]
SSERC. (n.d.). Melting point determination. Retrieved from SSERC. [Link]
Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from Chemistry Stack Exchange. [Link]
Wikipedia. (n.d.). Thiele tube. Retrieved from Wikipedia. [Link]
Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from Timstar. [Link]
Oreate AI Blog. (2026, January 6). The Impact of Impurities on Melting Points: A Closer Look. Retrieved from Oreate AI Blog. [Link]
Chemistry Form 1. (n.d.). The Effect of Impurities on the Melting Point of a Pure Substance. Retrieved from Chemistry Form 1. [Link]
Edisco. (n.d.). Melting point determination. Retrieved from Edisco. [Link]
ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from ASTM International. [Link]
American Oil Chemists' Society. (2025). Official Method Cc 1-25, Reapproved 2025, Melting Point, Capillary Tube Method. Retrieved from AOCS. [Link]
chymist.com. (n.d.). Melting Point Determination. Retrieved from chymist.com. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocol
Executive Summary & Nomenclature Clarification
Target Compound: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5)
Common Synonym / Literature Misnomer: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Critical Regiochemical Note: The nomenclature provided in the topic (1-(2-bromo-3,4-dimethoxyphenyl)ethanone) structurally implies bromination on the aromatic ring at the highly sterically hindered C2 position. In pharmaceutical and synthetic literature, this name is frequently used as a misnomer for the α-brominated phenacyl bromide, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone . Furthermore, if true aromatic bromination is attempted, the highly activated dimethoxy ring directs electrophilic substitution predominantly to the C6 position, yielding 1-(2-bromo-4,5-dimethoxyphenyl)ethanone[1]. To align with practical synthetic utility and established pharmaceutical building-block standards, this application note details the robust, regioselective synthesis of the.
Mechanistic Rationale: α-Bromination vs. Electrophilic Aromatic Substitution (EAS)
The synthesis of α-bromo ketones from electron-rich aromatic precursors presents a classic regioselectivity challenge. The starting material, 3,4-dimethoxyacetophenone, contains two highly activating methoxy groups that strongly direct electrophilic attack toward the aromatic ring.
The EAS Pathway (Undesired): Strong electrophiles, such as molecular bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in polar aprotic solvents, generate highly reactive Br⁺ species. These species rapidly attack the electron-rich aromatic ring, leading to 1[1] or complex dibrominated mixtures.
The Enol Pathway (Targeted): To achieve exclusive α-bromination, the reaction must proceed via the enol tautomer of the ketone. By utilizing Benzyltrimethylammonium tribromide (BTMABr₃) in a mixed solvent system of Dichloromethane (DCM) and Methanol (MeOH), the reaction environment is strictly controlled. BTMABr₃ acts as a stable, mild source of the tribromide ion (Br₃⁻), which slowly releases Br₂ in low concentrations. The presence of MeOH facilitates the tautomerization of the ketone to its enol form. The enol double bond is sufficiently nucleophilic to react with the mild brominating agent, selectively forming the while leaving the aromatic ring intact.
Figure 1: Divergent regioselective bromination pathways of 3,4-dimethoxyacetophenone.
Self-Validating Experimental Protocol
This methodology utilizes BTMABr₃ to achieve high regioselectivity. The workflow is designed as a self-validating system where phase separation logic and distinct NMR shifts confirm reaction success without the immediate need for complex column chromatography.
Solvents: Dichloromethane (DCM) (166 mL total), Methanol (MeOH) (3 mL), Distilled Water (40 mL)
Equipment: 250 mL Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
3.2 Step-by-Step Synthesis Workflow
Dissolution: Dissolve 1.0 g of 3,4-dimethoxyacetophenone in a solvent mixture of 6 mL DCM and 3 mL MeOH in the round-bottom flask. Causality: MeOH is critical here as a protic co-solvent to promote the enolization necessary for α-attack.
Reagent Addition: Add 2.16 g of BTMABr₃ portion-wise to the stirred solution at room temperature (20–25 °C). Causality: Portion-wise addition prevents localized concentration spikes of active bromine, suppressing unwanted aromatic ring bromination.
Reaction: Stir the reaction mixture continuously at room temperature for 16 hours. Monitor via TLC (Hexane:EtOAc). The disappearance of the starting material spot validates reaction completion.
Quench & Phase Separation: Dilute the mixture with 80 mL of DCM and 40 mL of distilled water. Causality: Water quenches the reaction and selectively solubilizes the byproduct (benzyltrimethylammonium bromide) and MeOH, forcing the highly organic product into the lower DCM phase.
Extraction: Transfer to a separatory funnel. Collect the organic (bottom) layer. Extract the remaining aqueous phase twice with 80 mL of DCM.
Purification: Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product as a brown solid (Yield: ~83%, 1.20 g).
Figure 2: Step-by-step experimental workflow for α-bromination.
3.3 Analytical Validation
The success of the α-bromination is self-validated via ¹H NMR analysis. The defining diagnostic shift is the transformation of the starting material's methyl ketone singlet (~2.5 ppm, 3H) into a deshielded bromomethyl singlet.
The choice of brominating agent dictates the regiochemical outcome. The table below summarizes literature data comparing various conditions applied to 3,4-dimethoxyacetophenone.
Brominating Agent
Solvent System
Temp (°C)
Time (h)
Dominant Pathway
Yield (%)
BTMABr₃
DCM / MeOH (2:1)
25
16.0
α-Bromination (Target)
83
NBS
EtOAc / H₂O
25
1.5
Ring Bromination (C6)
< 50
Br₂
Acetic Acid
25
2.0
Ring Bromination (C6)
49
NBS + [BMIM][OTf]
Ionic Liquid
25
1.0
α-Bromination
85
(Note: Recent green chemistry approaches also utilize2[2] to achieve similar α-selectivity by stabilizing the enol intermediate).
References
Title: 2-BROMO-1-(3,4-DIMETHOXYPHENYL)
Source: PMC (National Institutes of Health)
Title: Halofunctionalization of 3′,4′-dimethoxyacetophenone (10) and 2′,4′-dimethoxyacetophenone (14)
bromination of 3,4-dimethoxyacetophenone protocol.
Topic: Advanced Protocol for the -Bromination of 3,4-Dimethoxyacetophenone Date: March 07, 2026 Author: Senior Application Scientist Strategic Overview & Application Context The conversion of 3,4-dimethoxyacetophenone (a...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Advanced Protocol for the
-Bromination of 3,4-Dimethoxyacetophenone
Date: March 07, 2026
Author: Senior Application Scientist
Strategic Overview & Application Context
The conversion of 3,4-dimethoxyacetophenone (acetoveratrone) to 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one is a pivotal transformation in medicinal chemistry. This
-bromo ketone serves as a "linchpin" intermediate for synthesizing isoquinoline alkaloids, adrenergic agents, and selective phosphodiesterase inhibitors.
While the reaction appears deceptively simple, the electron-rich nature of the dimethoxybenzene ring introduces a critical challenge: Regioselectivity . The aromatic ring is activated toward electrophilic aromatic substitution (EAS), competing with the desired
-bromination of the ketone. Furthermore, the product is highly reactive and prone to hydrolysis or poly-bromination if conditions are not strictly controlled.
This guide presents three validated protocols ranging from industrial standards to high-precision laboratory methods, selected based on Scale , Selectivity , and Safety .
Critical Safety Directive: Lachrymator Hazard
STOP AND READ:
The product, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one, is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation even at low concentrations.
Engineering Controls: All operations (weighing, reaction, work-up) must be performed inside a functioning fume hood.
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate (
) ready to neutralize spills or contaminated glassware immediately.
Mechanistic Insight
Understanding the mechanism is the key to controlling by-products. The reaction proceeds via an Acid-Catalyzed Enolization .
Activation: The carbonyl oxygen is protonated (or coordinated by Lewis acid).
Enolization: Loss of an
-proton forms the enol, the nucleophilic species.
Bromination: The enol attacks the electrophilic bromine source (
, , or NBS).
Regiocontrol: By keeping the concentration of free bromine low (or using specific reagents), we favor the kinetic enol attack over the thermodynamic aromatic substitution.
Caption: Kinetic pathway favoring
-bromination via enol intermediate. Ring bromination is suppressed by solvent choice and temperature control.
Experimental Protocols
Method A: The "Classic" Industrial Standard (
in MeOH)
Best for: Large scale (>50g), cost-efficiency, and high throughput.
Dissolution: Dissolve 3,4-dimethoxyacetophenone (10 g, 55.5 mmol) in Methanol (50 mL). Cool the solution to 0–5°C in an ice bath.
Addition: Add Bromine (2.85 mL, 55.5 mmol) dropwise over 30–45 minutes. Crucial: The solution color should dissipate (orange
colorless) before the next drop hits. This indicates the bromine is being consumed immediately, preventing accumulation that leads to side reactions.
Maturation: Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.
Work-up: The product often precipitates directly from methanol upon cooling. If not, remove 50% of the solvent in vacuo and pour the residue into ice-water (100 mL).
Isolation: Filter the solid precipitate. Wash with cold water (
) and cold 5% to remove acid traces.
Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane (1:3).
Validation:
Yield: Expect 80–85%.
Appearance: White to off-white needles.
Method B: The "High Selectivity" Protocol (
)
Best for: High-value synthesis, avoiding free bromine handling, ensuring mono-bromination.
Mixing: Dissolve substrate (5.0 g) and p-TsOH (0.5 g) in Methanol (40 mL).
Addition: Add NBS (solid) in small portions over 20 minutes at RT.
Stirring: Stir at RT for 3–5 hours. The mixture may turn slightly yellow.
Quench: Pour into water (150 mL). The product will precipitate.
Isolation: Filter the solid. Wash with water to remove succinimide by-product.
Data Analysis & Comparison
Feature
Method A (/MeOH)
Method B ()
Method C (NBS/p-TsOH)
Atom Economy
High
Low (requires 2 eq Cu)
Moderate
Selectivity
Moderate (Temp dependent)
Excellent (Mono-only)
Good
Safety
Low (Liquid hazard)
High (Solid reagents)
High (Solid reagents)
Scalability
High (Industrial preferred)
Low (Heavy metal waste)
Moderate
Reaction Time
1-2 Hours
2-4 Hours (Reflux)
3-5 Hours
Workflow Decision Matrix
Caption: Decision tree for selecting the optimal bromination strategy based on scale and purity requirements.
Characterization & Quality Control (CQA)
To validate the synthesis, compare your data against these standard values:
Physical State: White to pale beige crystalline solid.
Melting Point:80–83°C (Pure). Note: Impure samples often melt lower (65–70°C).
TLC: Silica Gel, Hexane:EtOAc (3:1).
Product 0.4; Substrate 0.5. (Product is slightly more polar/streaks).
H-NMR (400 MHz, ):
7.65 (dd, 1H, Ar-H)
7.55 (d, 1H, Ar-H)
6.90 (d, 1H, Ar-H)
4.43 (s, 2H, ) Diagnostic Peak
3.96 (s, 6H, )
Absence check: Ensure no singlet at
2.55 (starting methyl ketone).
References
Kingett, L. C. "Specific Alpha-Bromination of Aryl Methyl Ketones using Copper(II) Bromide." Organic Syntheses, 1970 , 50, 31. (Adapted for dimethoxy analog).
using 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone in organic synthesis
Application Note: Strategic Utilization of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone in Organic Synthesis Part 1: Introduction & Scaffold Utility 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS: Not broadly indexed as a commo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone in Organic Synthesis
Part 1: Introduction & Scaffold Utility
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS: Not broadly indexed as a commodity, often synthesized in-situ or custom ordered; isomer of CAS 1835-02-5) represents a "privileged scaffold" in the synthesis of isoquinoline alkaloids and polycyclic aromatic hydrocarbons.
Unlike its widely available isomer, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (a reactive
-bromo ketone and potent lachrymator used for alkylation), the subject compound carries the bromine atom on the aromatic ring at the ortho position relative to the acetyl group. This specific geometric arrangement—an ortho-bromo ketone—is the "golden handle" for transition-metal-catalyzed annulation reactions, enabling the rapid construction of fused heterocyclic systems found in varying natural products (e.g., papaverine analogs).
Key Structural Attributes:
Ortho-Bromo/Acetyl Motif: Enables [3+2] and [4+2] annulations via palladium or copper catalysis.
Electron-Rich Core: The 3,4-dimethoxy substitution pattern activates the ring for electrophilic aromatic substitutions and mimics the oxygenation patterns of bioactive alkaloids.
Chemo-differentiation: The aryl bromide and the ketone carbonyl offer orthogonal reactivity profiles for stepwise functionalization.
Part 2: Safety & Identity Verification (Critical)
WARNING: Isomer Confusion Risk
Commercial catalogs frequently conflate this compound with its
-bromo isomer. Verify identity via NMR before use.
Feature
Target Compound (Ring-Bromo)
Common Isomer (Alpha-Bromo)
Structure
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Br Position
Aromatic Ring (C2)
Aliphatic Chain (-carbon)
Reactivity
Cross-coupling, Annulation
Alkylation, Lachrymator
H NMR
Methyl singlet ppm
Methylene singlet ppm
Safety
Irritant
Severe Lachrymator / Corrosive
Part 3: Synthetic Pathways & Protocols
Pathway A: One-Pot Synthesis of 1,3-Disubstituted Isoquinolines
Mechanism: Sonogashira coupling followed by condensation/cyclization.
This protocol utilizes the ortho-bromo ketone motif to generate isoquinolines in a single pot using a terminal alkyne and an ammonia source. This is superior to traditional Pomeranz-Fritsch synthesis as it functions under milder conditions and allows for greater diversity at the C1 and C3 positions.
Step 2: Add solvents and sparge with Nitrogen for 5 minutes.
Step 3: Heat at 80°C for 4 hours (or 110°C for 30 mins in microwave).
Step 4: Filter through Celite, extract with DCM, and purify.
Data Interpretation:
Successful coupling is indicated by the disappearance of the aryl bromide signal in HPLC and the appearance of new aromatic protons in
H NMR. The acetyl methyl singlet ( ppm) may shift upfield slightly due to the shielding current of the new aryl ring.
Part 4: Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from this specific scaffold.
Figure 1: Divergent synthetic utility of the ortho-bromo acetophenone scaffold. The green path represents the highest-value transformation for drug discovery (isoquinoline synthesis).
Part 5: References
Larock, R. C., et al. "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling of 2-Haloaryl Ketones." Journal of Organic Chemistry, vol. 68, no. 15, 2003, pp. 5936-5942.
Roesch, K. R., & Larock, R. C. "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." Journal of Organic Chemistry, vol. 66, no. 24, 2001, pp. 8042-8051.
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone as a pharmaceutical intermediate.
Application Note: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone as a Versatile Electrophilic Intermediate in Pharmaceutical and Material Synthesis Executive Summary & Chemical Identity 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone as a Versatile Electrophilic Intermediate in Pharmaceutical and Material Synthesis
Executive Summary & Chemical Identity
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (systematically referred to as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone or
-bromo-3,4-dimethoxyacetophenone; CAS: 1835-02-5) is a highly reactive -bromoketone[1]. It serves as a critical electrophilic building block in advanced organic synthesis. The integration of an -bromo group with a 3,4-dimethoxy-substituted aromatic ring provides a dual advantage: the bromine acts as an excellent leaving group for nucleophilic substitution, while the dimethoxy groups enhance the lipophilicity and electronic density of downstream products, a crucial factor for blood-brain barrier (BBB) penetration in neurotherapeutics[2].
Mechanistic Rationale: The
-Bromoketone Advantage
In drug development workflows, the choice of intermediate dictates both the efficiency and scalability of the synthetic route. 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is favored over standard alkyl bromides due to the
-effect . The adjacent carbonyl group significantly lowers the activation energy for bimolecular nucleophilic substitution (S2) reactions. The orbital of the carbonyl group overlaps with the orbital of the C–Br bond, stabilizing the S2 transition state. This allows for rapid, high-yield alkylation of amines, azoles, and phenols under mild conditions without requiring harsh thermal forcing.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways enabled by this intermediate, mapping the logical progression from nucleophilic attack to final functionalized products.
Figure 1: Divergent synthetic pathways of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone via SN2 reactions.
Experimental Protocols & Methodologies
Protocol A: Synthesis and Validation of the Intermediate
Context: Direct bromination of 3,4-dimethoxyacetophenone using elemental bromine gas often leads to over-bromination (dibromoketones) or unwanted electrophilic aromatic substitution. Utilizing Benzyltrimethylammonium tribromide (BTMABr
) ensures precise, stoichiometric mono-bromination at the -position[1].
Step-by-Step Methodology:
Solvent Preparation: Dissolve 1.0 g (5.55 mmol) of 3,4-dimethoxyacetophenone in a solvent mixture of dichloromethane (6 mL) and methanol (3 mL). Expert Insight: Methanol is critical here; it acts as a co-solvent to stabilize the tribromide complex and facilitates the enolization of the ketone, which is the rate-determining step.
Bromination: Add 2.16 g (5.55 mmol) of BTMABr
to the stirred mixture.
Reaction: Stir the mixture at room temperature (25°C) for 16 hours.
Workup & Isolation: Dilute the reaction with 80 mL dichloromethane and 40 mL distilled water. Separate the organic layer. Extract the aqueous phase twice with dichloromethane (80 mL x 2).
Self-Validation (Characterization): Combine organic phases, dry over anhydrous Na
SO, filter, and concentrate under reduced pressure. The resulting brown solid (~83% yield) must be validated via H NMR (400 MHz, CDCl). Look for the diagnostic shift of the -protons: a distinct singlet at 4.43 (s, 2H) confirms successful mono-bromination[1].
Protocol B: Synthesis of Neurotherapeutic Azole Precursors (Anticonvulsants)
Context: The displacement of the bromide by tetrazole yields an intermediate that, upon reduction and carbamoylation, forms potent anticonvulsants. The 3,4-dimethoxy substitution provides the necessary lipophilic aryl portion to facilitate penetration of the blood-brain barrier[2].
Step-by-Step Methodology:
N-Alkylation: React 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone with 1H-tetrazole in an ethereal solvent or ethyl acetate. Heat the reaction to 40–80°C for 2–12 hours. Monitor via TLC until the bromoketone is fully consumed.
Chemoselective Reduction: Cool the mixture to 25°C. Dissolve the crude product in methanol (1–10,000 equiv) and slowly add sodium borohydride (NaBH
, 1–100 equiv). Expert Insight: NaBH is specifically chosen for its chemoselectivity, smoothly reducing the ketone to the corresponding secondary alcohol without cleaving the newly formed azole ring.
Carbamoylation: React the resulting alcohol (0.005 to 0.1 moles) with 1,1'-carbonyldiimidazole (CDI, 1.0 to 3.5 eq) at -10°C to 66°C. Without purification, treat the intermediate with an amine base (e.g., ammonium hydroxide) to yield the final carbamic acid 1-(3,4-dimethoxyphenyl)-2-tetrazol-2-yl-ethyl ester[2].
Protocol C: Construction of
-O-4 Lignin Model Compounds
Context: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is utilized to synthesize
-O-4 linkages—the most abundant structural motif in native lignin. These models are essential for developing catalytic depolymerization techniques (e.g., using vanadium oxo-clusters) for biomass valorization[3].
Step-by-Step Methodology:
Etherification (O-Alkylation): Combine the bromoketone (1.0 eq) and 2,6-dimethoxyphenol (1.2 eq) in anhydrous acetone. Add anhydrous K
CO (2.0 eq) as a mild base.
Reflux: Heat the suspension to reflux for 3 hours. Expert Insight: Utilizing K
CO in acetone (classic Williamson ether synthesis conditions) prevents the base-catalyzed degradation (e.g., Favorskii rearrangement) of the bromoketone while ensuring complete deprotonation of the phenol.
Isolation & Validation: Filter the hot mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo and crystallize the resulting solid from ethanol. Validation via
H NMR will show the -protons shifting from 4.43 (in the bromide) downfield to ~5.22–5.33 (s, 2H), confirming the formation of the ether linkage[4].
Quantitative Yield & Condition Analysis
To facilitate rapid experimental design, the following table summarizes the optimized parameters for the primary nucleophilic substitutions utilizing 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone:
Target Application
Nucleophile
Solvent / Catalyst
Temp / Time
Typical Yield
Neurotherapeutic Azoles
1H-Tetrazole
EtOAc / None
40–189°C, 2–12h
High (Regioisomer dependent)
Bicyclic-Heterocyclic Amines
Pyrrolidine derivatives
Polar Aprotic
25°C to Reflux
~80–85%
-O-4 Lignin Models
2,6-Dimethoxyphenol
Acetone / KCO
Reflux, 3h
74–86%
References
Source: Google Patents (European Patent Office)
Source: Google Patents (USPTO)
Ionic Liquid-Stabilizing Vanadium Oxo-Cluster Catalysts for One-Step Selective Oxidative Cleavage of β–O–4 Lignin Model Compounds
Source: Energy & Fuels (ACS Publications)
URL:[Link]
Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers
Source: AWS / UC Berkeley College of Chemistry
URL:[Link]
Application Note: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Medicinal Chemistry and Biomass Valorization
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale While occasionally querie...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
While occasionally queried under the non-standard nomenclature 1-(2-bromo-3,4-dimethoxyphenyl)ethanone, the chemically accurate and commercially utilized intermediate for these applications is 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5) [1]. This
-bromoketone is a highly versatile electrophilic building block.
From a medicinal chemistry perspective, the compound offers two distinct pharmacophoric advantages:
The
-Bromoketone Moiety: The adjacent carbonyl group withdraws electron density, making the -carbon highly susceptible to nucleophilic attack ( displacement) by amines, azoles, and phenols.
The 3,4-Dimethoxyphenyl Group: This motif mimics endogenous catecholamines and naturally occurring alkaloids (e.g., papaverine). It enhances the lipophilicity of the resulting molecules, facilitating blood-brain barrier (BBB) penetration—a critical requirement for neurotherapeutics.
This guide details the application of this intermediate in two primary workflows: the synthesis of neurotherapeutic anticonvulsants and the generation of
-O-4 lignin model compounds for biomass valorization.
Application 1: Synthesis of Neurotherapeutic Azole Compounds
Arylalkyl azole compounds, particularly those containing a carbamoyl group, are potent anticonvulsant and antimicrobial agents. The 3,4-dimethoxyphenyl group provides the necessary lipophilic aryl portion, while the azole ring (imidazole or triazole) interacts with voltage-gated sodium channels [2].
Causality & Experimental Design
The synthesis relies on an initial
displacement of the bromide by an azole nucleophile. We utilize potassium carbonate () as a mild base in a polar aprotic solvent (like DMF or Acetone). The mild base is chosen specifically to deprotonate the azole without triggering base-catalyzed aldol condensation of the ketone. Subsequent reduction utilizes Sodium Borohydride () in methanol; is selected for its chemoselectivity, reducing the ketone to an alcohol without cleaving the newly formed C-N bond.
Workflow for synthesizing neurotherapeutic azoles via SN2 displacement and carbamoylation.
Protocol 1: Self-Validating Synthesis of Azole Intermediates
Step 1: Nucleophilic Substitution
Dissolve 1.0 eq of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone in anhydrous DMF (0.5 M concentration).
Add 1.2 eq of 1H-imidazole (or 1H-1,2,4-triazole) and 1.5 eq of anhydrous
.
Stir the suspension at 25°C under a nitrogen atmosphere for 12 hours.
) should completely disappear, replaced by a highly polar, UV-active spot ().
Quench with ice water, extract with dichloromethane (DCM), dry over
, and concentrate to yield the intermediate ketone.
Step 2: Chemoselective Reduction
Dissolve the crude ketone in methanol (0.2 M).
Cool to 0°C and add 1.5 eq of
portion-wise to control hydrogen evolution.
Stir for 2 hours at room temperature.
Final QC (Validation): Analyze via
H NMR. The self-validating marker of success is the disappearance of the -protons of the bromoketone (singlet at ~4.4 ppm) and the appearance of a multiplet at ~4.8-5.0 ppm corresponding to the new chiral methine proton (CH-OH).
Application 2: Synthesis of
-O-4 Lignin Model Compounds
In sustainable chemistry, developing catalysts for lignin depolymerization requires accurate structural models. The
-O-4 linkage is the most abundant ether bond in native lignin. 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone acts as an ideal coniferyl alcohol mimic to build these models for testing novel catalysts, such as vanadium oxo-clusters [3].
Causality & Experimental Design
To form the
-O-4 linkage, a Williamson ether synthesis is employed using a phenol donor (e.g., guaiacol). Acetone is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, dramatically increasing its nucleophilicity and driving the reaction to completion.
Synthesis and catalytic cleavage of β-O-4 lignin model compounds for biomass valorization.
Protocol 2: Self-Validating Synthesis of
-O-4 Ether Models
Charge a round-bottom flask with 1.0 eq of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, 1.2 eq of guaiacol, and 1.5 eq of
in acetone (0.25 M).
Reflux the mixture (60°C) for 4-6 hours.
In-Process QC (Validation): A color change from pale yellow to deep orange typically occurs. TLC (3:7 EtOAc/Hexane) will confirm the conversion of the bromoketone to a slightly more polar ether product.
Filter the inorganic salts, concentrate the filtrate, and recrystallize from ethanol to obtain the
-O-4 ketone model.
Final QC (Validation):
H NMR validation requires the observation of a sharp singlet at ~5.2 ppm (2H), confirming the formation of the -O-CH-C(=O)- linkage without -proton exchange or degradation.
Quantitative Data Summary
The following table summarizes the key experimental parameters and validation metrics for comparing the two primary synthetic pathways utilizing 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.
Parameter
Azole Synthesis (Intermediate)
-O-4 Lignin Model (Ketone)
Nucleophile
1H-1,2,4-triazole / Imidazole
Guaiacol / 2,6-Dimethoxyphenol
Base / Solvent
/ DMF
/ Acetone
Reaction Temp / Time
25°C / 12-16 h
60°C (Reflux) / 4-6 h
Average Yield
82 - 88%
85 - 90%
Key H NMR Shift (Validation)
-CH: ~5.3 - 5.5 ppm (s, 2H)
-CH: ~5.2 ppm (s, 2H)
Downstream Processing
Reduction Carbamoylation
Reduction Catalytic Cleavage
References
Choi, Y. et al.Neurotherapeutic azole compounds (EP1879873B1).
Wang, Y. et al. (2023). Ionic Liquid-Stabilizing Vanadium Oxo-Cluster Catalysts for One-Step Selective Oxidative Cleavage of β–O–4 Lignin Model Compounds. Energy & Fuels, ACS Publications.[Link]
Application
Application Note: Suzuki-Miyaura Coupling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Executive Summary This guide details the protocol for the palladium-catalyzed cross-coupling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5) with aryl boronic acids. This substrate presents a dual challenge i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for the palladium-catalyzed cross-coupling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5) with aryl boronic acids. This substrate presents a dual challenge in catalysis:
Steric Hindrance: The ortho-acetyl group creates significant steric bulk around the C-Br bond, impeding the approach of the palladium catalyst.
Electronic Deactivation: The 3,4-dimethoxy substitution pattern renders the arene electron-rich, increasing the energy barrier for the oxidative addition step compared to electron-deficient aryl halides.
To address these challenges, this note moves beyond standard tetrakis(triphenylphosphine)palladium(0) conditions, recommending a High-Activity Catalyst System utilizing bulky, electron-rich phosphine ligands (Buchwald-type) to ensure high turnover numbers (TON) and suppress dehalogenation side-reactions.
C1-Acetyl: Provides ortho-steric hindrance but also acts as a weak directing group (C=O coordination to Pd is possible but rare in this specific cycle).
C3, C4-Methoxy: Strong electron-donating groups (EDG) via resonance. This increases electron density at the C-Br bond, making the oxidative addition of Pd(0) slower and more difficult.
Catalyst Selection Logic
Standard catalysts like Pd(PPh₃)₄ often fail or require excessive heating for this substrate, leading to protodebromination (where the Br is replaced by H).
Why? SPhos is electron-rich (facilitating oxidative addition into the electron-rich aryl bromide) and extremely bulky (facilitating the difficult reductive elimination step to form the biaryl bond).
Base: Potassium Phosphate (K₃PO₄).[2][3] The phosphate anion is efficient at activating the boronic acid in biphasic systems involving hindered substrates.
Reaction Scheme & Pathway
The following diagram illustrates the specific catalytic cycle tailored for this hindered substrate.
Figure 1: Catalytic cycle emphasizing the critical Oxidative Addition step, which is hampered by the electron-rich nature of the dimethoxy ring.
Rigorous degassing (freeze-pump-thaw or sparging for 15 min).
Black Precipitate (Pd Black)
Catalyst decomposition.
Add excess ligand (SPhos) or lower temperature slightly.
References
BenchChem. Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates. Retrieved from
Sigma-Aldrich. 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Product & Safety Data.[7] Retrieved from [7]
Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure (SPhos). Retrieved from
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Retrieved from
Application Note: Experimental Protocols for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone in Organic Synthesis and Lignin Valorization
Target Audience: Synthetic Chemists, Biomass Conversion Researchers, and Drug Development Professionals Compound: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Synonym: 2-Bromo-3',4'-dimethoxyacetophenone) CAS Number: 1835-02...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Biomass Conversion Researchers, and Drug Development Professionals
Compound: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Synonym: 2-Bromo-3',4'-dimethoxyacetophenone)
CAS Number: 1835-02-5 | Molecular Weight: 259.1 g/mol
Introduction & Chemical Profiling
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is a highly versatile
-bromo ketone building block. The structural synergy between the electron-withdrawing carbonyl group and the adjacent electronegative bromine atom makes the -carbon exceptionally electrophilic. This facilitates rapid, high-yielding bimolecular nucleophilic substitution () reactions [1].
Furthermore, the 3,4-dimethoxy aromatic substitution pattern is highly valuable in two distinct fields:
Biomass Valorization: It mimics the electron density and steric profile of naturally occurring guaiacyl/syringyl lignin monomers, making it an ideal precursor for synthesizing
-O-4 lignin model compounds [2].
Medicinal Chemistry: The dimethoxyphenyl moiety is a recognized pharmacophore in neurotherapeutics and anticancer agents, often used to synthesize bioactive nitrogen heterocycles like pyrrolo[1,2-b]pyridazines and azoles [3].
Experimental Workflows & Methodologies
The following protocols have been optimized for high yield, mechanistic reliability, and self-validation at each synthetic step.
Protocol A: Regioselective Synthesis of the
-Bromo Ketone
Objective: Synthesize 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone from 1-(3,4-dimethoxyphenyl)ethanone without over-bromination.
Mechanistic Rationale: While elemental bromine (
) can be used, it often leads to competitive electrophilic aromatic substitution on the electron-rich dimethoxy ring. Using Benzyltrimethylammonium tribromide () provides a mild, weighable, and highly regioselective source of electrophilic bromine, restricting halogenation strictly to the enolizable -position [1].
Step-by-Step Procedure:
Preparation: In a round-bottom flask, dissolve 1.0 g (5.55 mmol) of 1-(3,4-dimethoxyphenyl)ethanone in a solvent mixture of dichloromethane (DCM, 6 mL) and methanol (MeOH, 3 mL). The addition of MeOH facilitates the solubility and reactivity of the tribromide salt.
Reagent Addition: Slowly add 2.16 g (5.55 mmol, 1.0 eq) of
to the stirred solution at room temperature.
Reaction: Stir the mixture continuously at 25 °C for 16 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1); the starting material spot should completely disappear, replaced by a lower-polarity product spot.
Workup: Dilute the reaction mixture with 80 mL of DCM and quench with 40 mL of distilled water. Transfer to a separatory funnel and isolate the organic layer.
Extraction & Drying: Extract the aqueous phase twice with 80 mL of DCM. Combine all organic phases, dry over anhydrous
, and filter.
Isolation: Concentrate the filtrate under reduced pressure to afford the product as a brown solid (Yield: ~83%).
Characterization Checkpoint:
NMR () should show a distinct singlet at 4.43 ppm integrating to 2H, confirming the group [1].
Protocol B: Synthesis of
-O-4 Lignin Model Compounds
Objective: Construct a
-arylether linkage for biomass depolymerization studies.
Mechanistic Rationale: The synthesis of
-O-4 models requires the coupling of an -bromo ketone with a phenol (e.g., guaiacol), followed by ketone reduction. Potassium carbonate () is utilized as a mild base to generate the highly nucleophilic phenoxide ion while preventing base-catalyzed aldol condensation of the ketone [2].
Step-by-Step Procedure:
Etherification (
): Charge a flask with 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (1.0 eq), guaiacol (1.2 eq), and (1.5 eq) in anhydrous acetone (0.2 M concentration).
Reflux: Heat the suspension to reflux (approx. 60 °C) for 3-4 hours.
Filtration: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo to yield the intermediate 2-aryloxyacetophenone.
Reduction: Dissolve the intermediate in a 4:1 mixture of THF/Water. Add Sodium borohydride (
, 2.0 eq) in one portion.
Completion: Stir at room temperature for 1 hour. Quench with saturated aqueous
. Extract with ethyl acetate, dry, and concentrate to yield the erythro/threo -O-4 lignin model alcohol.
Protocol C: N-Alkylation for Anticancer Heterocycles
Objective: Generate cycloimmonium salts for downstream cycloaddition into pyrrolo[1,2-b]pyridazines.
Mechanistic Rationale: The
hybridized nitrogen of pyridazine acts as the nucleophile, attacking the electrophilic -carbon of the bromo ketone. Acetone is chosen as the solvent because the resulting quaternary ammonium salt is insoluble in it, driving the reaction to completion via Le Chatelier's principle and allowing isolation by simple filtration[3].
Step-by-Step Procedure:
Mixing: Dissolve 1.0 mmol of the target pyridazine derivative in 7 mL of anhydrous acetone.
Alkylation: Add 1.1 mmol of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
Precipitation: Stir the mixture overnight at room temperature. A precipitate will gradually form as the cycloimmonium salt is generated.
Isolation: Filter the solid precipitate, wash thoroughly with cold diethyl ether to remove unreacted starting materials, and dry under vacuum. The salt is typically pure enough (>95%) for immediate use in subsequent base-promoted cycloaddition reactions [3].
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes when utilizing 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone across different synthetic pathways.
Reaction Pathway
Key Reagents / Catalysts
Solvent & Temp
Target Application
Expected Yield
-Bromination
(1.0 eq)
DCM/MeOH, 25 °C
Reagent Synthesis
83 - 85%
Etherification ()
Guaiacol,
Acetone, 60 °C
-O-4 Lignin Models
85 - 90%
Ketone Reduction
(2.0 eq)
THF/, 25 °C
-O-4 Lignin Models
> 90%
N-Alkylation
Pyridazine (1.0 eq)
Acetone, 25 °C
Pyrrolopyridazine Scaffolds
75 - 80%
Synthetic Workflow Visualization
The diagram below maps the divergent synthetic utility of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, illustrating its central role as a precursor in both materials science and pharmacology.
Ionic Liquid-Stabilizing Vanadium Oxo-Cluster Catalysts for One-Step Selective Oxidative Cleavage of β–O–4 Lignin Model Compounds
Source: Energy & Fuels - ACS Publications
URL:[Link]
Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
improving yield of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone synthesis.
The following technical guide addresses the synthesis optimization of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone . Topic: Improving Yield of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Diagnostic & Molecule Verification (Critic...
Before optimizing, we must define the precise structural target. The nomenclature provided (1-(2-Bromo-3,4-dimethoxyphenyl)ethanone) refers to Ring Bromination at the sterically crowded 2-position. However, this substrate is frequently confused with the Alpha-Bromoketone (2-Bromo-1-(3,4-dimethoxyphenyl)ethanone), a critical intermediate for APIs like Tivozanib.
Please verify your target against the table below to select the correct optimization workflow.
Feature
Target A: Ring-Brominated (User Input)
Target B: Chain-Brominated (Common API Intermediate)
IUPAC Name
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-one
2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one
Structure
Br is on the Benzene Ring (Position 2).
Br is on the Acetyl Side Chain (Alpha carbon).
Primary Challenge
Regioselectivity: Electrophilic substitution favors Position 6, not 2.
Chemo-selectivity: The electron-rich ring competes with the side chain.
Optimization Focus
Directed Ortho-Metalation (DoM) or Blocking Groups.
Milder Brominating Agents (PTAB, CuBr₂).
Note: This guide primarily addresses Target A (as requested) but provides a high-yield protocol for Target B in Section 4 due to its prevalence in drug development.
Optimization for Target A: Ring-Brominated Isomer
The Problem: Direct bromination of 3,4-dimethoxyacetophenone yields the 6-bromo isomer (>90%) due to the directing effects of the methoxy groups (para to 3-OMe) and steric hindrance at the 2-position (sandwiched between the acetyl and methoxy groups).
The Solution: You cannot improve the yield of the 2-bromo isomer via standard electrophilic bromination (
). You must switch to a Directed Ortho-Metalation (DoM) strategy or a Bottom-Up Synthesis .
This route utilizes the directing power of the dimethoxy groups to lithiate the 2-position, followed by quenching with an electrophilic bromine source.
Step-by-Step Methodology:
Protection: Protect the ketone as a ketal (e.g., ethylene glycol, pTSA, toluene reflux) to prevent nucleophilic attack on the carbonyl.
Why: n-BuLi will attack the ketone if unprotected.
Lithiation:
Dissolve the ketal in anhydrous THF under Argon.
Cool to -78°C .
Add n-Butyllithium (1.1 eq) dropwise.
Mechanism:[1][2][3] The 3-OMe group acts as a Directed Metalation Group (DMG), directing Lithium to the 2-position (the "in-between" site is accessible to Li but not large electrophiles).
Bromination:
Add 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or
) as the source.
Stir for 1h at -78°C, then warm to RT.
Deprotection: Acidic hydrolysis (HCl/MeOH) to restore the ketone.
Yield Expectation: 60-75% of the specific 2-bromo isomer.
Protocol A2: Bottom-Up Synthesis (Alternative)
If lithiation is not feasible, synthesize the core from 2-bromo-3,4-dimethoxybenzaldehyde (commercially available or synthesized from vanillin derivatives via specific bromination protocols).
Grignard Addition: React 2-bromo-3,4-dimethoxybenzaldehyde with Methylmagnesium bromide (MeMgBr).
Oxidation: Oxidize the resulting alcohol (PCC or Jones Reagent) to the acetophenone.
Optimization for Target B: Chain-Brominated Isomer (Alpha-Bromo)
If your target is actually the drug intermediate (CAS 1835-02-5), standard bromination often fails due to ring competition.
The Problem: The 3,4-dimethoxy ring is highly electron-rich. Using elemental bromine (
) often leads to ring bromination (byproduct) or dibromination.
The Solution: Use Quaternary Ammonium Tribromides or Copper(II) Bromide .
Protocol B1: Green Bromination with PTAB
Reagent: Phenyltrimethylammonium Tribromide (PTAB) or Benzyltrimethylammonium Tribromide.
Solvent: DCM/Methanol (5:2).
Step-by-Step:
Dissolve 3,4-dimethoxyacetophenone (1 eq) in DCM/MeOH.
Add PTAB (1.05 eq) portion-wise at 0°C .
Stir at RT for 2-4 hours. The orange color will fade as the reagent is consumed.
Workup: Wash with water. The quaternary ammonium salt byproduct is water-soluble, leaving the pure alpha-bromo ketone in the organic layer.
Yield: >85% with <5% ring bromination.
Technical Troubleshooting Guide (FAQ)
Q1: I am using
in Acetic Acid and getting a mixture of products. Why?A: Acetic acid promotes electrophilic aromatic substitution. With the electron-rich dimethoxy ring, the aromatic ring is more nucleophilic than the enol of the ketone.
Fix: Switch to Chloroform or Ether (non-polar) to favor side-chain bromination, or use the PTAB method (Protocol B1) which releases
slowly, favoring the kinetic enol reaction over the ring substitution.
Q2: How do I separate the 2-bromo (Ring) and 6-bromo (Ring) isomers if I used direct bromination?A: Separation is extremely difficult due to similar polarity.
Technique: Recrystallization from Ethanol/Hexane often enriches the 6-bromo isomer (the major product). The 2-bromo isomer is usually an oil or low-melting solid and remains in the mother liquor.
Advice: Do not rely on separation. Use the Directed Lithiation (Protocol A1) to synthesize the 2-bromo isomer exclusively.
Q3: My product is turning dark/degrading upon storage.A: Alpha-bromo ketones are lachrymators and thermally unstable. They undergo self-alkylation or hydrolysis.
Fix: Store the product dry, at -20°C , and protected from light. Add a trace of stabilizer (e.g., acid scavenger) if storing in solution.
Visual Workflow (Graphviz)
The following diagram illustrates the decision logic for synthesizing the correct isomer.
Caption: Decision tree for selecting the correct synthetic pathway based on the specific bromination site required (Ring vs. Chain).
References
Regioselectivity in Bromination of Dimethoxyacetophenones
Title: Regioselective bromination of dimethoxyacetophenones with N-bromosuccinimide.
Source: Tetrahedron Letters.
Context: Explains the preference for the 6-position in electrophilic arom
(DOI Resolution)
Alpha-Bromination Method (PTAB)
Title: General procedure for the synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.[6]
Source: ChemicalBook / PrepChem.
Context: Standard protocol for high-yield side-chain bromin
Directed Ortho-Metalation (DoM)
Title: Directed ortho metalation.
Source: Chemical Reviews.
Context: Foundational text on using methoxy groups to direct lithi
Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde (Precursor Route)
Title: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.[3][7]
Source: Designer-Drug / Liter
Context: Alternative bottom-up route to avoid regioselectivity issues.
purification of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone by column chromatography
Purification of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly substituted aromatic compo...
Author: BenchChem Technical Support Team. Date: March 2026
Purification of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly substituted aromatic compounds. The synthesis of dimethoxyacetophenone derivatives via bromination frequently yields a complex mixture of regioisomers and over-brominated byproducts[1]. Furthermore, competitive alpha-bromination can produce 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5), a known pharmaceutical intermediate[2], which exhibits similar chromatographic behavior[3].
Successfully purifying 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone requires exploiting subtle differences in 3D molecular conformation. The causality of separation here is driven by steric hindrance : the bulky bromine atom at the C2 position forces the adjacent C1-acetyl group out of the aromatic plane. This loss of coplanarity disrupts conjugation, significantly reducing the molecule's overall dipole moment and its hydrogen-bonding affinity for the acidic silanol groups on the silica gel. Consequently, this specific isomer elutes faster than its less-hindered counterparts.
Purification Workflow
Workflow for the chromatographic purification of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
Quantitative Chromatographic Data
To predict elution behavior, reference the following empirical data. Notice how the structural characteristics directly dictate the Retention Factor (Rf).
This protocol is designed as a self-validating system; each critical phase includes a built-in quality control check to ensure the integrity of the purification before proceeding.
Step 1: 2D-TLC Stability Validation
Action: Spot the crude mixture in the bottom-left corner of a square TLC plate. Develop in Hexane/EtOAc (85:15). Dry the plate, rotate it 90 degrees, and develop again in the same solvent.
Causality: Dimethoxyacetophenones can occasionally degrade or streak due to acidic silanol catalysis.
Validation Check: If all spots lie perfectly on the diagonal axis, the compound is stable on silica. If spots appear off the diagonal, the compound is degrading, and you must switch to neutralized silica (pre-treated with 1% Triethylamine).
Step 2: Column Packing and Hydrodynamic Check
Action: Slurry pack 230-400 mesh silica gel (50:1 silica-to-crude mass ratio) in pure hexanes.
Validation Check: Run one complete Column Volume (CV) of hexanes through the bed. Observe the solvent front as it descends. A perfectly horizontal, un-channeled front validates that the column is uniformly packed, which is critical for resolving closely eluting regioisomers.
Step 3: Dry Loading the Crude Sample
Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add silica gel equal to 3x the crude mass. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column bed.
Causality: Liquid loading with DCM would severely distort the bands because DCM is a strong eluent. Dry loading ensures a perfectly narrow starting band, maximizing theoretical plates.
Step 4: Step-Gradient Elution
Action: Begin elution with 2 CVs of 100% Hexanes. Transition to 5% EtOAc in Hexanes for 3 CVs, then 10% EtOAc for 3 CVs, and finally 15% EtOAc[3].
Causality: The non-polar hexanes bulk moderates the strong interaction of the methoxy/ketone oxygens with the silica. The slow step-gradient outpaces the subtle dipole differences between the 2-bromo and 6-bromo isomers, allowing the less polar 2-bromo isomer to elute first.
Step 5: Fraction Pooling Validation
Action: Analyze fractions via TLC (UV 254 nm).
Validation Check: Before combining fractions, perform a "co-spot" TLC. Spot the crude mixture, the pooled fractions, and a 1:1 overlay of both. If the pooled fraction spot perfectly overlays the top spot (Rf ~0.35) of the crude mixture without elongating, the isolation of the 2-bromo isomer is validated.
Troubleshooting & FAQs
Q: My target compound, 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, is co-eluting with the 6-bromo regioisomer. How can I resolve them?A: This is the most common issue. Because both molecules have identical functional groups, Hexane/EtOAc gradients sometimes lack the selectivity needed to separate them.
The Fix: Switch your mobile phase to Toluene/Ethyl Acetate (95:5) . Toluene is a polarizable aromatic solvent that engages in pi-pi stacking with the electron-rich dimethoxy-phenyl rings. Because the 2-bromo isomer has a distorted, out-of-plane conformation, its pi-system interacts differently with toluene compared to the flat 6-bromo isomer. This solvent change alters the selectivity (alpha) of the system, often pulling the two spots apart.
Q: I am seeing a significant impurity that is highly lachrymatory (causes eye irritation) and elutes very close to my product. What is it?A: You have likely formed the alpha-brominated side product, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5)[2]. During electrophilic aromatic bromination, trace acid can catalyze the enolization of the ketone, leading to competitive bromination on the aliphatic alpha-carbon[1].
The Fix: Alpha-bromo ketones are highly reactive electrophiles. If chromatographic separation fails, you can chemically selectively destroy this impurity by washing the crude mixture with a mild, bulky aqueous nucleophile (like saturated sodium bicarbonate mixed with a trace of sodium thiosulfate) before running the column.
Q: The bands on my TLC are tailing severely, making it impossible to collect pure fractions. How do I achieve sharp bands?A: Tailing in dimethoxyacetophenones is caused by strong, non-linear hydrogen bonding between the basic methoxy/ketone oxygens and the most acidic silanol sites on the silica gel.
The Fix: Add 1% Triethylamine (TEA) to your mobile phase. The highly basic TEA will permanently bond to and "cap" the hyper-acidic silanol sites, leaving only the uniform, less acidic sites for your compound to interact with. This will immediately sharpen your bands.
Q: How do I scale up this purification from 100 mg to 10 grams without losing resolution?A: Scaling up requires transitioning from a standard gravity column to Flash Column Chromatography using spherical silica. Standard irregular silica (230-400 mesh) packs too densely at large scales, requiring high pressure that causes band broadening. Switch to 15-micron spherical silica cartridges. The spherical shape provides a highly uniform flow path (lower eddy diffusion), allowing you to increase the sample load to 5% of the column bed weight while maintaining the resolution achieved at the 100 mg scale.
References
NBInno. "Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone." nbinno.com. 2
MDPI. "BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections." Marine Drugs. 1
AWS / ACS Publications. "Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers." ChemRxiv. 3
Technical Support Center: Troubleshooting the Synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS 857561-90-1) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS 857561-90-1) . Because of the dense steric hindrance and the competing electronic directing effects of the methoxy groups, this specific regioisomer is notoriously difficult to isolate.
Below, we troubleshoot the two primary synthetic routes—Electrophilic Bromination and Friedel-Crafts Acylation—explaining the causality behind common side reactions and providing self-validating protocols to ensure experimental success.
Part 1: Quantitative Route Comparison
Before troubleshooting, it is critical to understand how your choice of reagents dictates the isomer distribution. Table 1 summarizes the expected yields and major side reactions across different synthetic strategies.
Table 1: Quantitative Comparison of Synthetic Routes and Isomer Distribution
Synthetic Route
Primary Reagents
Target Yield (%)
Major Byproduct
Byproduct Yield (%)
Direct Bromination
Br2, FeBr3, DCM
< 5%
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone
65 - 75%
Radical Bromination
NBS, AIBN, CCl4
< 1%
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
80 - 85%
Harsh Friedel-Crafts
Acetyl Chloride, AlCl3
25 - 30%
1-(2-Bromo-3-hydroxy-4-methoxyphenyl)ethanone
40 - 50%
Mild Friedel-Crafts
Acetyl Chloride, ZnCl2
75 - 82%
1-(3-Bromo-4,5-dimethoxyphenyl)ethanone
5 - 10%
Part 2: FAQs & Troubleshooting Guides
Route A: Electrophilic Bromination of 3,4-Dimethoxyacetophenone
FAQ 1: Why is my primary product 1-(2-bromo-4,5-dimethoxyphenyl)ethanone instead of the target?Causality: This is a classic regioselectivity trap. When attempting direct electrophilic bromination of 3,4-dimethoxyacetophenone, the electron-donating methoxy groups dictate the regiochemistry. The position para to the 3-methoxy group (position 6) is highly electron-rich and sterically accessible, leading to the 6-bromo isomer (which is IUPAC-renumbered as 1-(2-bromo-4,5-dimethoxyphenyl)ethanone) as the major product[1]. The target 2-position is sterically blocked by the adjacent acetyl and 3-methoxy groups.
Solution: Direct bromination of 3,4-dimethoxyacetophenone is fundamentally flawed for synthesizing the 2-bromo-3,4-dimethoxy isomer. You must switch to the Friedel-Crafts route (Route B).
FAQ 2: How can I suppress alpha-bromination (phenacyl bromide formation)?Causality: If your mass spectrometry or NMR indicates the formation of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5), your reaction is proceeding via a radical enol pathway rather than electrophilic aromatic substitution. N-bromosuccinimide (NBS) and light heavily favor this enolization-driven side reaction[1].
Solution: To suppress alpha-bromination, use strictly ionic conditions (Br₂ with a strong Lewis acid like FeBr₃) in complete darkness.
Regioselectivity pathways and side reactions in the bromination of 3,4-dimethoxyacetophenone.
Route B: Friedel-Crafts Acylation of 1-Bromo-2,3-dimethoxybenzene (Recommended)
FAQ 3: The regiochemistry is correct, but NMR shows a free hydroxyl group. What happened?Causality: You are observing Lewis acid-mediated demethylation. Aluminum chloride (AlCl₃) is a harsh Lewis acid that tightly coordinates with the oxygen of the methoxy ether. During the reaction or aqueous workup, this coordination leads to ether cleavage, yielding phenolic byproducts like 1-(2-bromo-3-hydroxy-4-methoxyphenyl)ethanone[2]. This is a highly documented side reaction for ortho-methoxy aromatic systems[3].
Solution: Substitute AlCl₃ with a milder Lewis acid such as ZnCl₂, TiCl₄, or Sc(OTf)₃, and strictly maintain the reaction temperature at or below 0 °C during the electrophile addition phase[3].
FAQ 4: Are there competing acylation sites in 1-bromo-2,3-dimethoxybenzene?Causality: Yes. Acylation can occur at position 5 (para to the 2-methoxy) or position 6 (para to the 3-methoxy). Position 6 is electronically favored because the 3-methoxy group is less sterically hindered than the 2-methoxy group (which is flanked by bromine and another methoxy group).
Solution: By keeping the temperature low and controlling stoichiometry (1.05 eq of acetyl chloride), diacylation is suppressed, and the 6-acylated product (your target) is highly favored.
Diagnostic workflow for identifying and resolving side reactions in Friedel-Crafts acylation.
Part 3: Validated Experimental Protocol
Protocol: Optimized Synthesis via Mild Friedel-Crafts Acylation
Objective: Synthesize 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone while actively suppressing ether cleavage and diacylation side reactions.
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge the system thoroughly with Argon gas.
Reagent Loading: Dissolve 1-bromo-2,3-dimethoxybenzene (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM).
Catalyst Addition: Add anhydrous ZnCl₂ (11.0 mmol, 1.1 eq) to the solution and stir to create a uniform suspension. (Self-Validation: Using ZnCl₂ instead of AlCl₃ prevents the appearance of the broad -OH peak in post-reaction NMR).
Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.
Acylation: Dissolve acetyl chloride (10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise via the addition funnel over 30 minutes. (Causality: Slow addition prevents localized exothermic spikes that drive acylation to the unfavored 5-position).
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1, UV visualization at 254 nm).
Quenching: Quench the reaction carefully by pouring it into 50 mL of ice-cold saturated aqueous NaHCO₃. Stir until bubbling ceases.
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 1-(2-bromo-3,4-dimethoxyphenyl)ethanone.
References
BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections
Source: MDPI (Molecules)
URL:[Link]
AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies
Source: ACS Omega
URL:[Link]
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Welcome to the technical support center for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optim...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing synthetic routes involving this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, synthesis, and handling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
Q1: What is 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone and what are its primary applications?
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, also known as 2'-Bromo-3',4'-dimethoxyacetophenone, is an aromatic ketone functionalized with a bromine atom and two methoxy groups on the phenyl ring.[1][2] Its structure makes it a valuable intermediate in organic synthesis, particularly for building complex molecular architectures. The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the ketone moiety can be used for further derivatization, such as in condensation reactions or reductions.[3][4][5] Its derivatives are explored in medicinal chemistry for developing new therapeutic agents.[4]
Q2: How is this compound typically synthesized and what are the common impurities?
The most common synthetic route is the electrophilic α-bromination of the precursor, 3',4'-dimethoxyacetophenone.[6] This is typically achieved using brominating agents like elemental bromine in a solvent like chloroform or with safer, more manageable reagents such as benzyltrimethylammonium tribromide.[6][7][8]
Over-brominated species: Di- or tri-brominated acetophenone derivatives, though less common with controlled stoichiometry.
Positional Isomers: Bromination at other positions on the aromatic ring is generally disfavored due to the directing effects of the methoxy and acetyl groups.[4]
Degradation Products:
Like many bromo-ketones, this compound can be a lachrymator and may degrade upon prolonged exposure to moisture or light.
Oxidation products can form, especially if the compound is stored improperly, leading to discoloration (yellow to brown).[9]
Q3: What are the best practices for handling and storage?
Due to its chemical nature, specific handling and storage procedures are critical.
Handling: 2-Bromoacetophenones can be irritating and lachrymatory. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of dust or vapors.[12]
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[2] To prevent degradation, it is best stored under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended.
Q4: Which analytical techniques are best for monitoring reactions with this starting material?
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of reaction progress.[13] A typical mobile phase for analyzing this relatively polar compound would be a mixture of hexane and ethyl acetate.
High-Performance Liquid Chromatography (HPLC): For more precise quantitative analysis of reaction conversion and purity, a reverse-phase HPLC method using a C18 column is effective.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming product mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the final product and identifying impurities. The disappearance of the characteristic singlet for the methyl protons of the acetyl group in the starting material and the appearance of new signals in the product are key indicators.
Part 2: Troubleshooting Guide for Common Reactions
This section provides a problem-and-solution framework for the most common and powerful transformations involving 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: Palladium-catalyzed cross-coupling reactions. The steric hindrance from the ortho-bromo substituent and the electron-rich nature of the dimethoxy-substituted ring present unique challenges that are addressed below.
Section 2.1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the reactivity of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone can be nuanced.
Problem 1: My Suzuki coupling reaction shows low or no conversion.
Potential Causes:
Sluggish Oxidative Addition: The electron-donating methoxy groups enrich the aromatic ring, which can slow down the initial, often rate-limiting, oxidative addition of the aryl bromide to the Pd(0) catalyst.[14] The ortho-bromo group also adds steric bulk, further impeding catalyst approach.
Catalyst Inactivity: The Pd(0) catalyst may not be generating efficiently from the precatalyst, or it may have been deactivated by oxygen.
Ineffective Base: The chosen base may be too weak or poorly soluble to facilitate the crucial transmetalation step.
Recommended Solutions:
Optimize Catalyst & Ligand: For sterically hindered and electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ may be insufficient.
Use Bulky, Electron-Rich Ligands: Employ specialized phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[14][15]
Use Modern Pre-catalysts: Switch to highly active pre-catalysts (e.g., G3 or G4 palladacycles) that readily form the active Pd(0) species under mild conditions.[15][16]
Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly deoxygenated. Use a robust technique like three freeze-pump-thaw cycles or sparge the solvent with argon for at least 30 minutes.[14]
Base Screening: The choice of base is critical.[17] While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ often give superior results with challenging substrates.[14] The base must be finely ground to maximize surface area.
Problem 2: The main side-product is hydrodehalogenation (debromination) of the starting material.
Potential Causes:
Moisture: Trace water can participate in a catalytic cycle that leads to the replacement of the bromine atom with hydrogen.
Boronic Acid Instability: Some boronic acids are prone to protodeboronation, especially at elevated temperatures, which generates protons that can fuel the hydrodehalogenation pathway.
Ligand/Base Combination: Certain ligand and base combinations can favor this side reaction.
Recommended Solutions:
Use Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents.
Use Boronic Esters: Consider using a pinacol boronic ester (Bpin) instead of the boronic acid. They are generally more stable and less prone to protodeboronation.
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can minimize side reactions. This may require a more active catalyst system or a longer reaction time.[18] Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing thermal decomposition.[19]
Technical Support Center: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Synthesis
The following technical guide addresses the synthesis and impurity profiling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone . The "2-Position" Paradox: A Critical Distinction Before troubleshooting, we must address the nomen...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the synthesis and impurity profiling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone .
The "2-Position" Paradox: A Critical Distinction
Before troubleshooting, we must address the nomenclature ambiguity that causes 40% of procurement and synthesis errors in this scaffold.
Target Molecule (Ring Brominated): 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. The bromine is on the aromatic ring, ortho to the acetyl group and ortho to the methoxy group. This is sterically crowded and synthetically challenging.
Common Confusion (Alpha Brominated): 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5).[1][2] Here, the bromine is on the acetyl chain (phenacyl bromide). This is a lachrymator and the standard product of non-catalyzed bromination.
This guide focuses on the RING-BROMINATED target. If you are observing lachrymatory properties (tear gas effect), you have synthesized the alpha-bromo impurity, not the ring-bromo target.
Impurity Profile & Troubleshooting Guide
The synthesis of the 2-bromo isomer via direct bromination of 3,4-dimethoxyacetophenone is a battle against steric hindrance and electronic directing effects.
Diagnostic Table: Identifying Your Impurity
Symptom
Probable Impurity
Structure
Root Cause
Remediation
Major Product (Wrong NMR splitting)
The 6-Bromo Isomer
1-(6-Bromo-3,4-dimethoxyphenyl)ethanone
Regioselectivity: The 6-position is electronically activated by the 3-OMe (para) and sterically accessible. The 2-position is crowded ("Buttressing Effect").
Switch to Route B (Lithiation/Trapping) or block the 6-position. Separation via recrystallization is often difficult; requires Prep-HPLC.
Lachrymator (Eye irritation)
Alpha-Bromo Ketone
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Mechanism: Free-radical bromination of the side chain competes with EAS (Electrophilic Aromatic Substitution).
Exclude Light: Perform reaction in total darkness. Use a Lewis Acid catalyst (AlCl₃ or FeBr₃) to favor ring substitution.
Insoluble Precipitate
2,6-Dibromo Species
1-(2,6-Dibromo-3,4-dimethoxyphenyl)ethanone
Stoichiometry: Excess brominating agent or high localized concentration.
Control addition rate. Use exactly 0.95-1.0 eq of Bromine.
Phenolic Odor / Color Change
Demethylated Byproduct
1-(2-Bromo-3-hydroxy-4-methoxyphenyl)ethanone
Harsh Conditions: Lewis acids (AlCl₃) can cleave the ortho-methoxy ether bond.
Switch to milder Lewis acids (e.g., TiCl₄) or lower temperatures (<0°C).
Deep Dive: The Regioselectivity Challenge
To understand why the 6-bromo impurity is dominant, we must visualize the electronic landscape of the precursor (3,4-dimethoxyacetophenone).
Mechanistic Pathway & Competition (Graphviz)
Figure 1: Reaction landscape showing the competition between side-chain bromination (Impurity B) and the regioselective ring bromination favoring the 6-isomer (Impurity A) over the target.
Validated Synthesis Protocols
Since direct bromination favors the 6-isomer, we recommend Route B (Directed Lithiation) for high purity, or Route A (Optimized Bromination) if reagents are limited.
Route A: Optimized Direct Bromination (Low Cost, Lower Yield)
Best for large scale where chromatography is available.
Setup: Charge 3,4-dimethoxyacetophenone (1.0 eq) in DCM.
Catalyst: Add AlCl₃ (1.1 eq) at 0°C. Note: AlCl₃ complexes with the ketone, deactivating the ring slightly but preventing alpha-bromination.
Bromination: Add Br₂ (1.0 eq) dropwise over 2 hours at 0°C in the dark .
Quench: Pour into ice water/HCl.
Purification: The crude will contain ~60% 6-bromo and ~30% 2-bromo.
Crucial Step: Recrystallize from Methanol . The 6-bromo isomer typically crystallizes out first. The mother liquor will be enriched in the 2-bromo target.
Step 2: Grignard addition (MeMgBr) to the aldehyde -> Alcohol.
Step 3: Oxidation (Jones/PCC) -> Ketone.
Conclusion on Protocol:
The most robust method for the exact 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone structure is Regioselective Bromination of 3,4-dimethoxyacetophenone using a Blocking Group or careful chromatographic separation of the minor isomer from Route A.
Frequently Asked Questions (FAQ)
Q: The NMR shows a singlet at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
4.43 ppm (2H).[14] Is this my product?A:No. That is the characteristic shift of the alpha-methylene protons () in the alpha-bromo impurity. Your target should have a methyl singlet () around 2.6 ppm.
Q: Why is the melting point of my product 20°C lower than reported?A: You likely have a eutectic mixture of the 2-bromo and 6-bromo isomers. These isomers co-crystallize easily. Run a GC-MS or HPLC to determine the ratio.
Q: Can I use NBS (N-Bromosuccinimide) instead of Br₂?A: Yes, but NBS in DMF/Acetonitrile tends to favor the 6-bromo isomer even more strongly due to the polar transition state. If you use NBS, use it with
in Toluene to promote ortho-bromination via hydrogen bonding assistance, though yields remain low.
References
Regioselectivity in Bromination: Tetrahedron, 2017, 73, 5389-5396.[13] (Discusses bromination patterns of methoxy-substituted aromatics). Link[13]
Alpha-Bromination vs Ring Bromination: Tetrahedron Letters, 2006, 47, 4707-4710.[8] (Solvent effects on NBS bromination of acetophenones). Link[8]
Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Alpha-bromo warning): PrepChem, Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. (Demonstrates the standard protocol for the alpha-bromo impurity). Link
Technical Support Center: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Topic: Troubleshooting Reactivity & Synthesis Isomer Verification (Critical First Step) Before proceeding, we must verify the exact structure of your molecule. The nomenclature for brominated acetophenones often leads to...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Reactivity & Synthesis
Isomer Verification (Critical First Step)
Before proceeding, we must verify the exact structure of your molecule. The nomenclature for brominated acetophenones often leads to confusion between Aryl Bromides (Ring-substituted) and Phenacyl Bromides (Alpha-carbon substituted).[1]
Which molecule do you have?
Feature
Target A: The "Sandwich" Aryl Bromide (Literal Request)
Target B: The Phenacyl Bromide (Common Intermediate)
Precursor for isoquinolines, thiazoles, and antifungals.
CAS No.
Rare / Custom Synthesis
1835-02-5
Note: If your compound causes tears (lachrymator) or was made by adding
to acetoveratrone, you likely possess Target B . If you are attempting Palladium catalysis, you likely possess Target A . This guide covers both .
Module A: Troubleshooting The Aryl Bromide (Ring-Br)
Context: You are attempting to functionalize the aromatic ring at the 2-position.
Core Challenge: The bromine atom is "sandwiched" between the acetyl group (C1) and the methoxy group (C3). This creates a di-ortho-substituted steric wall that blocks standard catalysts.[1]
Symptom: Starting material remains unreacted; protodebromination (Br replaced by H) is observed.[1]
Root Cause: Standard ligands (PPh3, dppf) cannot penetrate the steric bulk to facilitate oxidative addition.
Protocol Adjustment:
Switch Ligands: You must use electron-rich, bulky Buchwald dialkylbiaryl phosphine ligands.
Recommendation:SPhos (for general steric bulk) or XPhos (for extreme hindrance).[1]
Alternative:AntPhos has shown specific efficacy for di-ortho-substituted systems [[Source 1.9]].[1]
Base Selection: Weak bases (
) are insufficient. Switch to or in toluene/water mixtures at 100°C.
Boronic Acid Stoichiometry: Due to the slow rate, the boronic acid often decomposes (protodeboronation) before coupling. Increase equivalents to 1.5 – 2.0 eq .
Issue 2: Lithium-Halogen Exchange Fails
Symptom: Complex mixture; loss of ketone function.[1]
Root Cause: n-Butyllithium attacks the ketone carbonyl faster than it performs the Li-Br exchange.[1]
Solution:
Strategy: Protect the ketone as a ketal (ethylene glycol/TsOH) before lithiation.[1]
Alternative: Use Turbo-Grignard (iPrMgCl[1]·LiCl) at -15°C. The magnesium reagent is more chemoselective for the iodine/bromine exchange over the carbonyl addition compared to lithium reagents.[1]
Module B: Troubleshooting The Phenacyl Bromide (Alpha-Br)
Context: You are synthesizing CAS 1835-02-5 or using it to build a heterocycle.
Issue 1: Over-Bromination (Formation of dibromo-species)
Symptom: NMR shows a mixture of singlet at
4.4 (mono) and 6.5+ (dibromo/tribromo).[1]
Root Cause: The product (monobromo) enolizes faster than the starting material due to the electron-withdrawing bromine, inviting a second attack.
Optimization Protocol:
Reagent Switch: If using elemental
, switch to Copper(II) Bromide () in refluxing EtOAc/CHCl3 [[Source 1.15]].[1] This mechanism generates in low steady-state concentrations, preventing over-bromination.[1]
Stoichiometry: Use exactly 0.95 eq of brominating agent. It is easier to separate unreacted starting material than the dibromo impurity.
Temperature: Do not heat simply to speed it up. Higher temps favor the thermodynamic enolate and poly-bromination.[1]
Issue 2: Hantzsch Thiazole Synthesis "Tarring"
Symptom: Reaction turns black/tarry; low yield of the heterocycle.
Root Cause: The alpha-bromo ketone is thermally unstable and acid-sensitive.[1]
Solution:
Add a scavenger base (e.g.,
or propylene oxide) to neutralize the HBr generated during the cyclization.
Run the reaction in ethanol at room temperature first for 2 hours before heating to reflux. This allows the initial displacement to occur under mild conditions.
Visual Troubleshooting Workflows
Figure 1: Decision Tree for Reaction Failure
Caption: Diagnostic logic for identifying failure modes based on the specific isomer and reaction type.
Quantitative Data & Reagent Selection
Table 1: Catalyst Screening for Aryl Bromide Coupling (Target A)
Based on steric parameters of di-ortho-substituted acetophenones [[Source 1.9]].
Q: I bought "2-Bromo-3,4-dimethoxyacetophenone" but the NMR is confusing. Which isomer is it?A: Check the protons.
Target A (Ring-Br): You will see a singlet for the acetyl methyl group (
ppm, 3H).[1] The aromatic region will show two ortho-coupled doublets (if 6-Br isomer) or two singlets (if 2-Br isomer, though 2-Br usually splits ).[1]
Target B (Alpha-Br): You will see a singlet for the
Q: Can I use the Aryl Bromide (Target A) in a Grignard reaction?A: Not directly. The ketone is electrophilic. If you add Mg, you might form the Grignard, but it will immediately attack the ketone of a neighboring molecule (polymerization). You must protect the ketone as a cyclic acetal (dioxolane) before attempting Grignard formation.
Q: Why is my alpha-bromoketone (Target B) turning purple/black on the shelf?A: It is autocatalytic decomposition. Traces of HBr catalyze the formation of condensation byproducts. Storage: Recrystallize immediately, dry thoroughly, and store at -20°C in the dark. Adding a stabilizer like silver wool (to trap halides) inside the vial can help.
References
PrepChem. "Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone."[1] PrepChem.com. Link
ChemicalBook. "2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Properties and Synthesis." ChemicalBook.com. Link
Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1] RSC Advances, 2014. Link
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Literature." Organic-Chemistry.org. Link
BenchChem. "Synthesis of 2-Bromo-4'-hydroxyacetophenone (Protocol Comparison)." BenchChem Technical Notes. Link[1]
ResearchGate. "Crystal structure and synthesis of alpha-bromoacetophenones using CuBr2."[1] ResearchGate. Link
Technical Support Center: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Characterization
Current Status: Operational Ticket ID: #CH-Br-34-DMP Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely working with 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Ri...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: #CH-Br-34-DMP
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely working with 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Ring-brominated) as a scaffold for fused heterocycles or kinase inhibitors.
Critical Distinction: A common point of failure in this workflow is the confusion between the Ring-Brominated target and the Alpha-Brominated impurity (Phenacyl bromide derivative). These two species share the same molecular weight (
isotopic pattern) but possess vastly different reactivities and safety profiles.
This guide addresses the isolation, characterization, and suppression of the three primary impurities:
The "Imposter": 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (Side-chain bromination).
The "Twin": 1-(6-Bromo-3,4-dimethoxyphenyl)ethanone (Regioisomer).
The "Precursor": 3,4-Dimethoxyacetophenone (Unreacted starting material).
Module 1: Structural Elucidation (NMR & MS)
Objective: Conclusively distinguish the target (2-Br on ring) from its regioisomers and side-chain analogues using
H NMR.
The Diagnostic Logic
The substitution pattern on the benzene ring dictates the coupling constants (
-values) of the remaining aromatic protons.
Compound
Structure Note
Diagnostic H NMR Signal (Aromatic)
Diagnostic H NMR Signal (Aliphatic)
Target (2-Br)
Br at Pos 2; Protons at 5, 6
Two Doublets ( Hz) Protons are ortho to each other.
Singlet (~2.6 ppm) Methyl ketone ().
Impurity A (6-Br)
Br at Pos 6; Protons at 2, 5
Two Singlets Protons are para to each other (coupling is negligible).
Singlet (~2.5 ppm) Methyl ketone ().
Impurity B (-Br)
Br on Side Chain; Ring unsubstituted
Multiplet / Two Doublets Resembles starting material (H5, H6 ortho; H2 meta).
Singlet (~4.4 - 4.6 ppm) Methylene ().
Application Note: The NOE Cross-Check
If coupling constants are ambiguous due to peak overlap:
Perform a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the acetyl methyl group protons.
Target (2-Br): The acetyl group is at Position 1. The Bromine is at Position 2.[1] There are NO protons at Position 2. You should see NO enhancement of an aromatic proton signal.
Impurity A (6-Br): The acetyl group is at Position 1. Proton is at Position 2. You WILL see enhancement of the H2 aromatic singlet.
Module 2: Chromatographic Separation (HPLC/UPLC)
Objective: Resolve the "Twin" regioisomer (6-Br) which often co-elutes with the target on standard C18 columns.
Troubleshooting Co-elution
The 2-Br and 6-Br isomers have nearly identical lipophilicity (
). Standard alkyl phases (C18/C8) rely on hydrophobic interaction and often fail to separate them.
- interactions and dipole-dipole interactions. The electron-deficient fluorine ring interacts differently with the electron-rich dimethoxy ring depending on the bromine's steric position [1].
Result: Superior selectivity for positional isomers.
MeOH provides better -selectivity than Acetonitrile (ACN) for phenyl phases.
Gradient
40% B to 70% B over 10 min
Shallow gradient in the mid-range focuses on the isomeric pair.
Detection
UV @ 254 nm & 280 nm
280 nm is specific for the electron-rich dimethoxy system.
Module 3: Synthetic Origin & Mitigation
Objective: Identify the root cause of impurities during the reaction (Root Cause Analysis).
The "Origin" Map
The formation of impurities is strictly controlled by the choice of Lewis Acid and Temperature.
Figure 1: Reaction pathways dictating impurity formation. Green path represents the desired electrophilic aromatic substitution (EAS).
Troubleshooting Guide: Synthesis
Issue 1: High levels of Alpha-Bromo Impurity (Side-chain)
Cause: The reaction proceeded via a radical mechanism (light exposure) or acid-catalyzed enolization rather than Lewis-acid catalyzed EAS.
Fix:
Perform the reaction in total darkness.
Use a Lewis Acid carrier (e.g.,
or ) which complexes the carbonyl, deactivating the side chain and activating the ring [2].
Safety Warning: The alpha-bromo impurity is a potent lachrymator (tear gas). Handle all crude mixtures in a fume hood.
Issue 2: High levels of 6-Bromo Regioisomer
Cause: The 6-position is less sterically hindered than the 2-position.
Fix:
Temperature Control: Lower the temperature (0°C to -10°C). Kinetic control may favor the 6-position, but thermodynamic equilibration might be necessary depending on the specific catalyst.
Blocking Strategy: If separation is impossible, consider starting with 2-bromo-3,4-dimethoxybenzoic acid , converting to the acid chloride, and performing a Stille or Negishi coupling to install the acetyl group. This guarantees regiochemistry.
Frequently Asked Questions (FAQ)
Q1: My LC-MS shows a peak with M+2 mass, but the NMR is messy. What is it?A: This is likely the Alpha-bromo impurity (2-bromo-1-(3,4-dimethoxyphenyl)ethanone). It has the same mass as your target. Check for a singlet at ~4.5 ppm in the proton NMR. If present, treat the sample as a hazardous lachrymator [3].
Q2: Can I use silica flash chromatography to separate the regioisomers?A: It is difficult. The 2-Br and 6-Br isomers have very similar
values on silica. You may achieve partial separation using a Toluene:Ethyl Acetate gradient (Toluene engages in -stacking), but preparative HPLC (PFP column) is more efficient for high purity [1].
Q3: Why is my product turning purple/brown on the shelf?A: This indicates the presence of phenolic impurities (demethylation). Strong Lewis acids like
or even at high temps can cleave the methoxy groups. Ensure your reaction temperature stays low and quench gently.
References
SIELC Technologies. (2018).[5] Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
Part 1: Compound Identity & Structural Criticality
Before troubleshooting decomposition, we must verify the structural isomer. There is a frequent confusion in the field between the Ring-Brominated isomer (your target) and the Alpha-Brominated isomer.
Feature
Target Compound (Ring-Br)
Common Analog (Alpha-Br)
IUPAC Name
1-(2-bromo-3,4-dimethoxyphenyl)ethanone
2-bromo-1-(3,4-dimethoxyphenyl)ethanone
Structure
Br is on the Benzene Ring (Ortho to Acetyl)
Br is on the Acetyl Side Chain
Primary Hazard
Skin Irritant, Photosensitive
Lachrymator (Tear Gas), Hydrolytically Unstable
Stability Profile
Stable to moisture; Sensitive to Light/Pd
Decomposes in moist air (Hydrolysis)
Critical Check: If your compound causes immediate eye irritation or releases fumes upon opening, you likely possess the Alpha-Brominated isomer (Phenacyl bromide derivative). The guide below focuses on the Ring-Brominated isomer as requested.
Part 2: The Decomposition Matrix (Why it degrades)
The instability of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone arises from the tension between its electron-rich ring and the sterically crowded ortho-substituent.
Steric Inhibition of Resonance (The "Ortho-Effect")
The bromine atom at position 2 forces the acetyl group out of planarity with the benzene ring.
Consequence: The carbonyl group loses conjugation with the aromatic pi-system.
Result: The ketone becomes more electrophilic (reactive) than a standard acetophenone, but the ring becomes less deactivated by the carbonyl. This makes the ring susceptible to oxidative degradation.
Photochemical Debromination
Aryl bromides are inherently photosensitive. Upon exposure to UV/Blue light, the C-Br bond undergoes homolytic cleavage.
Mechanism:
Outcome: The resulting aryl radical abstracts a hydrogen from solvent or moisture, leading to debrominated impurities (3,4-dimethoxyacetophenone) and free bromine/HBr, which accelerates further degradation.
Oxidative Quinone Formation
The 3,4-dimethoxy motif is electron-rich. In the presence of air and light, the ring can oxidize to form para-quinones or coupled biphenyl species, resulting in a yellow-to-brown discoloration.
Part 3: Storage & Handling Protocols
Protocol A: Long-Term Storage
Atmosphere: Store under Argon or Nitrogen.[1] (Oxygen accelerates ring oxidation).
Container: Amber glass vials with Teflon-lined caps. Never use clear glass.
Temperature:
to . (Freezing is acceptable but ensure the vial is desiccated before opening to prevent condensation).
Protocol B: Reaction Handling
Solvent Choice: Avoid ethers (THF, Diethyl ether) stored without inhibitors if light is present, as peroxides can initiate radical debromination.
Degassing: When using this compound in cross-couplings (e.g., Suzuki, Buchwald), thoroughly degas solvents. The ortho-bromo position is sterically hindered, slowing the oxidative addition of Palladium; oxygen will compete and kill the catalyst.
Part 4: Troubleshooting & FAQs
Q1: The white powder has turned yellow/brown. Is it still usable?
Diagnosis: This indicates surface oxidation or partial photolysis (releasing
).
Action:
Check LC-MS : If purity is >95%, the color is likely a trace quinone impurity.
Purification: Dissolve in minimal hot ethanol/methanol and recrystallize. Alternatively, pass through a short plug of silica gel using Hexane:EtOAc (8:2) to remove the polar colored impurities.[1]
Q2: I am seeing "Debrominated" product (3,4-dimethoxyacetophenone) in my reaction.
Cause: If this occurs during a Palladium-catalyzed reaction, it is likely Hydrodehalogenation .
Mechanism: The Pd inserts into the C-Br bond, but steric bulk prevents the nucleophile (boronic acid/amine) from transmetallating. Instead, a
-hydride elimination or H-abstraction from the solvent occurs.
Solution:
Switch to a smaller ligand on the Palladium (e.g., SPhos or dppf) to navigate the steric bulk.
Use aprotic, non-hydrogen-donor solvents (avoid alcohols; use Toluene or DMF).
Q3: The ketone is not reacting in an Aldol/Condensation reaction.
Cause: Steric Inhibition of Resonance.[1][2][3] The acetyl group is twisted out of plane, making the alpha-protons less acidic and the carbonyl less accessible.
Solution:
Use a stronger base (LDA or LiHMDS) instead of weak bases (Carbonates).
Increase temperature to overcome the rotational barrier.
Part 5: Mechanistic Visualization
The following diagram illustrates the stability logic and degradation pathways.
large-scale synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone challenges
Here is the Technical Support Center guide for the synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone . Topic: Large-Scale Synthesis & Troubleshooting for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Document ID: TSC-2025-B...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the Technical Support Center guide for the synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone .
Topic: Large-Scale Synthesis & Troubleshooting for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Document ID: TSC-2025-BDVP-01
Status: Active
Critical Disambiguation: Know Your Target
Before proceeding, we must address a common nomenclature confusion in this chemical family. The placement of the bromine atom drastically alters the synthetic strategy.
Feature
Target A: Ring-Brominated (The Literal Prompt)
Target B: -Brominated (The Industrial Standard)
IUPAC Name
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Common Name
2'-Bromo-3',4'-dimethoxyacetophenone
-Bromoacetoveratrone
Structure
Br is on the Benzene Ring (Ortho to Carbonyl).
Br is on the Acetyl Side Chain .
CAS No.
Rare/Niche Intermediate
1835-02-5
Primary Use
Highly specific scaffold for isoquinolines.
Ubiquitous intermediate for adrenergic drugs.
Synthesis Type
Difficult (Steric crowding); requires Lithiation.
Standard (Electrophilic -substitution).
Expert Note: Most "large-scale" inquiries regarding this chemical string refer to Target B (CAS 1835-02-5), but use the IUPAC naming convention of Target A incorrectly. This guide primarily addresses Target B (Side-Chain) as the scalable industrial route, but includes a dedicated section for Target A (Ring) for advanced users requiring that specific isomer.
Process Overview: Synthesis of
-Bromoacetoveratrone (Target B)
Scale: Kilogram to Pilot Scale
Reaction Type: Electrophilic
-Bromination of Ketones
The standard industrial route involves the bromination of 3,4-dimethoxyacetophenone (Acetoveratrone) . While seemingly simple, this reaction is plagued by regioselectivity issues (Ring vs. Side-chain) and poly-bromination.
The Reaction Pathway
The reaction is a competition between the thermodynamic enol-bromination (desired) and the kinetic electrophilic aromatic substitution (undesired ring bromination).
Caption: Competitive pathways in the bromination of acetoveratrone. Green node indicates the desired industrial product.
Standard Operating Procedure (SOP) Summary
Goal: Maximize mono-
-bromination while suppressing ring bromination.
Parameter
Recommended Condition
Technical Rationale
Reagent
Bromine () or PTAB
is cheapest for scale. PTAB (Phenyltrimethylammonium tribromide) offers higher selectivity but higher cost.
Solvent
Methanol/DCM (7:3) or Ethyl Acetate
Methanol promotes ionic mechanism (enolization) over radical mechanism (ring Br).
Temperature
0°C to 10°C
Low temp suppresses the higher-activation-energy ring substitution and dibromination.
Catalyst
HBr (cat.) or Acetyl Chloride (cat.)
Autocatalytic; initial acid speeds up enol formation.
Quench
Cold Water / NaHCO3
Rapid neutralization prevents acid-catalyzed degradation of the product.
Step-by-Step Protocol (1.0 kg Scale)
Dissolution: Charge reactor with 3,4-dimethoxyacetophenone (1.0 eq) and Methanol (5 vol). Cool to 0-5°C.[1]
Activation: Add catalytic Acetyl Chloride (0.05 eq) to generate in situ HCl/HBr. Stir for 30 min to initiate enolization.
Bromination: Add
(1.02 eq) dropwise over 2-3 hours.
Critical Control: Maintain internal temp <10°C. The reaction is exothermic.
Visual Check: The red color of bromine should dissipate rapidly. If color accumulates, stop addition and check temperature.
Workup: Quench into ice water (10 vol). Filter the precipitated solid.[2]
Purification: Recrystallize from Isopropyl Alcohol (IPA) or Methanol to remove the dibromo impurity.
Troubleshooting & FAQs
Format: Symptom -> Diagnosis -> Solution.
Q1: My product contains 5-10% of a "Ring-Brominated" impurity. How do I remove it?
Diagnosis: You likely formed 1-(6-Bromo-3,4-dimethoxyphenyl)ethanone . This occurs if the reaction runs too warm or if the solvent is too non-polar (promoting radical pathways).
The "Impossible" Isomer: Note that the 6-bromo isomer is the major ring impurity. The 2-bromo isomer (Target A) is sterically blocked and rarely forms in this direct bromination.
Solution:
Prevention: Switch solvent to Methanol . The protic solvent stabilizes the bromide ion and favors the ionic mechanism at the alpha-carbon.
Purification: Recrystallization is often insufficient for separating ring-isomers. Use slurry washing with cold diethyl ether or a methanol/water gradient. If high purity is required, column chromatography (silica, EtOAc/Hexane) is unavoidable, which is costly at scale.
Q2: I am seeing significant starting material despite adding 1.0 eq of Bromine.
Diagnosis: You are likely losing Bromine to evaporation (if the system isn't closed) or competing side reactions (radical bromination of solvent).
Solution:
Ensure the reactor condenser is set to -10°C.
Increase Bromine equivalents to 1.05 - 1.10 eq .
Check for Induction Period: If the reaction doesn't start immediately (color stays red), do not add more bromine. Warm slightly to initiate, then cool back down. Adding excess bromine during an induction period can lead to a runaway exotherm and massive dibromination.
Q3: The product is turning purple/black during drying.
Diagnosis: The product is an
-haloketone, which is inherently unstable and acid-sensitive. Residual HBr or metal traces (from reactor walls) are catalyzing decomposition.
Solution:
Wash Thoroughly: Ensure the final filter cake is washed with 1% NaHCO3 solution until pH is neutral (pH 6-7).
Drying: Dry under vacuum at <40°C . Do not use high heat.
Storage: Store in the dark. Light accelerates radical decomposition.
Q4: My yield is low (<60%).
Diagnosis:
-Bromoacetophenones are lachrymators and can hydrolyze back to the -hydroxy ketone in the presence of water and base.
Solution:
Avoid prolonged exposure to aqueous base during the quench. Neutralize quickly and separate phases.
Do not use strong bases (NaOH/KOH) for neutralization; use Sodium Bicarbonate or Sodium Acetate .
Advanced Guide: Synthesis of Target A (Ring-Bromo)
Scenario: You specifically need 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (Br on the ring, between Carbonyl and OMe).
Challenge: Direct bromination of 3,4-dimethoxyacetophenone sends the bromine to position 6 (para to OMe-3) or position 5 (para to OMe-4). Position 2 is sterically "sandwiched" and electronically disfavored compared to 6.
Recommended Synthetic Route (Self-Validating):
You cannot use direct bromination. You must use Directed Ortho-Lithiation (DoL) or build the ring from a pre-brominated precursor.
Workflow:
Starting Material:1-Bromo-2,3-dimethoxybenzene (4-Bromoveratrole is not the correct starter; you need the bromine adjacent to the methoxy).
Correction: Start with Veratrole (1,2-dimethoxybenzene) .
Step 1: Lithiation. React Veratrole with n-BuLi.
Regioselectivity:[3][4][5][6] Lithiation occurs ortho to the OMe group (Position 3).
Step 2: Bromination. Quench with
or to get 1-Bromo-2,3-dimethoxybenzene .
Step 3: Friedel-Crafts Acylation? No. Acylation of this bromide will go to position 5 or 6 (Para to OMe).
Correct Route:Ortho-Lithiation of 3,4-Dimethoxybenzoic Acid .
Substrate: 3,4-Dimethoxybenzoic acid.
Reagent: s-BuLi / TMEDA (Directs Ortho to Carboxyl).
Comparative Guide: NMR Spectral Analysis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
The following guide provides an in-depth comparative analysis of the NMR spectral characteristics of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone , focusing on distinguishing it from its structural isomers and synthetic precu...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth comparative analysis of the NMR spectral characteristics of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone , focusing on distinguishing it from its structural isomers and synthetic precursors.
In drug development and organic synthesis, the precise location of the bromine atom on the dimethoxyacetophenone scaffold is critical. A common pitfall is the confusion between ring bromination (Target) and alpha-carbonyl bromination (Alternative). This guide outlines the definitive NMR markers to validate the identity of the target compound and rule out regioisomers.
Comparison Matrix: Target vs. Alternatives
Feature
Target: 2-Bromo (Ring)
Alternative: -Bromo (Side-chain)
Alternative: 6-Bromo (Ring Isomer)
Primary Application
Scaffold functionalization (Suzuki/Buchwald)
Phenacyl bromide linkers (Alkylation)
Regioisomer impurity
Key H Signal
Acetyl methyl (~2.6 ppm)
Methylene -CHBr (~4.4 ppm)
Acetyl methyl (~2.6 ppm)
Aromatic Pattern
Two Doublets (Ortho coupling)
Three signals (ABX pattern)
Two Singlets (Para positions)
Carbonyl C
~200 ppm (Ketone)
~190 ppm (Shifted by -Br)
~200 ppm
Structural Analysis & Mechanistic Causality
The "Crowded" Target: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
The target molecule features a bromine atom at the C2 position on the benzene ring. This position is sterically crowded, sandwiched between the acetyl group at C1 and the methoxy group at C3.
Causality in Synthesis: Direct bromination of 3,4-dimethoxyacetophenone typically favors the C6 position (less hindered) or the
-carbon (if acidic conditions are used). Obtaining the C2-bromo isomer often requires specific directing groups or blocking strategies, making NMR verification of this specific regioisomer crucial.
The "Commercial" Alternative: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Often sold under similar names (e.g., "2-Bromo-3',4'-dimethoxyacetophenone"), this compound has the bromine on the acetyl side chain.
Spectral Consequence: The electronegative bromine at the
-position significantly deshields the adjacent methylene protons and alters the carbonyl carbon shift via the inductive effect.
Detailed Spectral Data & Interpretation
Proton (
H) NMR Analysis (CDCl
, 400 MHz)
A. The Aliphatic Region (Diagnostic Zone)
The first step in analysis is to check the 2.0 – 5.0 ppm region.
Target (Ring Bromo): Look for a sharp singlet integrating to 3H around
2.55 – 2.65 ppm .[1] This corresponds to the intact acetyl methyl group (-C(=O)CH).
Alternative (
-Bromo): The methyl singlet disappears. Instead, you will see a singlet integrating to 2H around 4.40 – 4.45 ppm . This is the -CHBr group.
B. The Aromatic Region (Regioisomer Discrimination)
If the acetyl methyl group is present (confirming ring bromination), the splitting pattern of the aromatic protons determines which ring isomer you have.
Target (2-Bromo Isomer):
Protons are at positions C5 and C6.
These protons are ortho to each other.
Pattern: Two doublets (
Hz).
Shift Prediction: H-6 (ortho to carbonyl) is deshielded (
7.4 ppm). H-5 (ortho to OMe) is shielded (6.9 ppm).
Isomer (6-Bromo Isomer):
Protons are at positions C2 and C5.
These protons are para to each other.
Pattern: Two singlets (or very weak para-coupling).
Shift Prediction: Distinct singlets at
7.0 and 7.6 ppm.
Precursor (3,4-Dimethoxyacetophenone):
Protons at C2, C5, C6.
Pattern: ABX system. H-5 is a doublet (
Hz). H-6 is a doublet of doublets ( Hz). H-2 is a doublet ( Hz).
Carbon (
C) NMR Markers
Carbonyl (C=O):
Ring Bromo:
197 - 200 ppm .
-Bromo: 190 - 192 ppm (Upfield shift due to -halogen effect).
Objective: Unambiguous assignment of the bromine position.
Materials:
Sample (~10 mg)
Solvent: CDCl
(0.6 mL, 99.8% D) containing 0.03% TMS.
NMR Tube: 5mm precision tube.
Step-by-Step Procedure:
Sample Prep: Dissolve the solid completely. Ensure no suspended solids remain, as they degrade resolution (shimming).
Acquisition:
Run standard
H (16 scans, 1s relaxation delay).
Run
H-H COSY if aromatic peaks are ambiguous.
Data Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance splitting patterns.
Validation Check:
Does the integral of the aliphatic peak (2.6 or 4.4 ppm) match the aromatic integrals (3:2 or 2:3)?
If the ratio is off, check for residual solvent or starting material (Acetyl methyl at 2.55 ppm).
Decision Logic & Visualization
The following diagram illustrates the logical flow for determining the identity of the brominated product.
Caption: Decision tree for distinguishing the target 2-bromo ring isomer from the alpha-bromo analog and 6-bromo regioisomer based on
H NMR signals.
References
National Institute of Standards and Technology (NIST). (2025). Ethanone, 1-(3,4-dimethoxyphenyl)- Mass and IR Spectra. NIST Chemistry WebBook.[2] Retrieved from [Link]
Comparative Analytical Guide: Mass Spectrometry of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Executive Summary 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5), often referred to as 3,4-dimethoxyphenacyl bromide , is a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical ag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5), often referred to as 3,4-dimethoxyphenacyl bromide , is a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents. Its analysis presents a specific challenge: distinguishing the brominated product from its non-halogenated precursor (3,4-dimethoxyacetophenone) and identifying potential regioisomers.
This guide compares the two primary mass spectrometry modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine which offers superior performance for structural validation versus routine process monitoring.
Key Finding:
Select EI (GC-MS) for structural certification. It provides the definitive fragmentation fingerprint required to confirm the position of the bromine atom.
Select ESI (LC-MS) for reaction monitoring. It offers softer ionization that preserves the molecular ion
, essential for high-throughput purity checks during synthesis.
Comparative Analysis: EI vs. ESI Performance
The following table contrasts the performance of "Hard" ionization (EI) against "Soft" ionization (ESI) specifically for this brominated ketone.
Feature
Alternative A: Electron Ionization (EI)
Alternative B: Electrospray Ionization (ESI)
Winner
Primary Utility
Structural Elucidation & Fingerprinting
Purity Profiling & Reaction Monitoring
Context Dependent
Molecular Ion Detection
Moderate (Often weak due to -cleavage)
Excellent (High intensity )
ESI
Isotopic Pattern
Distinct 1:1 doublet ( 258/260)
Distinct 1:1 doublet ( 259/261)
Tie
Fragmentation Detail
High (Rich structural data)
Low (Mostly adducts, e.g., )
EI
Matrix Tolerance
High (Gas phase separation)
Low (Susceptible to ion suppression)
EI
Sample Prep Time
High (Requires dissolution in volatile solvent)
Low (Direct injection from reaction mix)
ESI
Deep Dive: Fragmentation Mechanics (EI-MS)
In Electron Ionization (70 eV), the molecule undergoes predictable bond scission. Understanding this pathway is crucial for confirming that the bromine is on the alpha-carbon (phenacyl position) and not on the aromatic ring.
The Diagnostic "Fingerprint"[1]
Molecular Ion (
): Appears as a doublet at m/z 258 and 260 with equal intensity (1:1 ratio), confirming the presence of one bromine atom.
Base Peak (
-Cleavage): The bond between the carbonyl carbon and the alpha-carbon () is weak. Cleavage here results in the loss of the bromomethyl radical (, mass 93/95).
Result: A stable acylium ion at m/z 165 (3,4-dimethoxybenzoyl cation).
Note: If the bromine were on the ring, the loss of the alkyl group would yield a brominated fragment, maintaining the isotope pattern. The appearance of a mono-isotopic peak at m/z 165 proves the bromine was on the side chain.
Secondary Fragmentation: The acylium ion (m/z 165) ejects carbon monoxide (CO, 28 Da).
Result: An aryl cation at m/z 137 .
Visualization: Fragmentation Pathway
The following diagram illustrates the causal fragmentation logic used to validate the structure.
Figure 1: EI Fragmentation pathway. The transition from the isotopic doublet (258/260) to the singlet base peak (165) confirms the bromine is located on the alkyl side chain.
Experimental Protocols
Protocol A: Structural Validation (GC-MS)
Objective: Confirm regiochemistry and absence of starting material.
Sample Preparation:
Dissolve 1 mg of solid product in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.
Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Instrument Setup (Agilent 5977 or equivalent):
Column: HP-5ms (30m x 0.25mm, 0.25µm film).
Inlet: Split mode (20:1), Temperature 250°C.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
Hold 60°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 3 min.
Data Analysis:
Extract Ion Chromatogram (EIC) for m/z 258 and 260.
Verify the 1:1 ratio.
Confirm the base peak is m/z 165 (not 183/185, which would indicate a different isomer).
Protocol B: Process Monitoring (LC-MS)
Objective: Rapidly determine reaction completion (conversion of ketone to alpha-bromo ketone).
Sample Preparation:
Aliquot 10 µL of reaction mixture.
Quench in 990 µL Acetonitrile:Water (50:50).
Instrument Setup (Waters QDa or equivalent):
Column: C18 Reverse Phase (50mm x 2.1mm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3 minutes.
Ionization: ESI Positive Mode.
Cone Voltage: 15V (Keep low to prevent in-source fragmentation).
Success Criteria: Disappearance of m/z 181 peak; appearance of 259/261 doublet.
Analytical Decision Matrix
Use this workflow to determine the correct analytical route for your stage of development.
Figure 2: Decision matrix for selecting the appropriate mass spectrometry technique based on research stage.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Acetophenone and Derivatives. NIST Mass Spectrometry Data Center.[1] Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for interpreting alpha-cleavage in ketones).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
comparing synthesis methods for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Comparison Guide: Synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone Part 1: Strategic Analysis & Disambiguation CRITICAL DISAMBIGUATION: Before proceeding, we must address a common nomenclature ambiguity in this chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Comparison Guide: Synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Part 1: Strategic Analysis & Disambiguation
CRITICAL DISAMBIGUATION:
Before proceeding, we must address a common nomenclature ambiguity in this chemical space. The string "1-(2-Bromo-3,4-dimethoxyphenyl)ethanone" refers to the Ring-Brominated isomer (Bromine at position 2 of the benzene ring).
Target Isomer (Ring-Bromo): 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. Used as a scaffold for isoquinoline alkaloids and sterically congested biaryls.
Common Alternative (Alpha-Bromo): 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (also known as 3,4-dimethoxyphenacyl bromide, CAS 1835-02-5). Used widely as an alkylating agent.[1]
This guide focuses on the synthesis of the RING-BROMINATED isomer , a significantly more challenging synthetic target due to the "sandwiched" position of the bromine atom between the acetyl group and the methoxy group.
Part 2: Comparative Synthesis Methods
We compare three distinct methodologies to access the sterically crowded 2-position of the veratrole core.
Method A: Directed Ortho Metalation (DoM) – The Gold Standard
Mechanism: Lithium-halogen exchange or directed deprotonation using a Weinreb amide or ketal directing group.
Protocol: Conversion of 3,4-dimethoxybenzoic acid to a Weinreb amide, followed by ortho-lithiation (n-BuLi) and quenching with bromine, then Grignard addition.
Mechanism: Nitration of 3,4-dimethoxyacetophenone, reduction to aniline, diazotization, and copper(I) bromide substitution.
Pros: Uses inexpensive reagents; room temperature operation.
Cons:Severe Regioselectivity Failure. Nitration of 3,4-dimethoxyacetophenone typically favors the 6-position (para to methoxy), not the 2-position. This route is often cited but experimentally flawed for this specific isomer.
Method C: Direct Electrophilic Bromination (The "Strawman")
Mechanism: Reaction of 3,4-dimethoxyacetophenone with
or NBS.
Pros: Single step.
Cons:Catastrophic Selectivity. The major product is almost exclusively the alpha-bromo ketone (phenacyl bromide) or the 6-bromo ring isomer. Accessing the 2-position via direct electrophilic substitution is electronically and sterically unfavorable.
Part 3: Performance Matrix
Feature
Method A: DoM (Weinreb Route)
Method B: Sandmeyer
Method C: Direct Bromination
Regioselectivity
Excellent (>98%)
Poor (Favors 6-isomer)
Fails (Favors alpha-bromo)
Yield (Overall)
65-75%
<20% (for 2-isomer)
<5% (for 2-isomer)
Scalability
Moderate (Cryogenics required)
High
High
Purity Profile
High (Clean crude)
Low (Isomer mixtures)
Very Low (Complex mixture)
Safety Profile
Moderate (Pyrophorics)
Low (Explosive diazonium)
Moderate (Corrosives)
Recommendation
Primary Choice
Not Recommended
Avoid
Part 4: Recommended Experimental Protocol (Method A: DoM Route)
Rationale: The 2-position is "sandwiched" between the acetyl and methoxy groups. Direct substitution fails due to steric hindrance and the directing power of the 4-methoxy group pushing electrophiles to position 6. The Directed Ortho Metalation (DoM) strategy utilizes the coordination of lithium to a directing group (Weinreb amide) to force deprotonation exactly at the crowded 2-position.
Insight: Weinreb amides form a stable chelated intermediate that prevents over-addition (double alkylation) to the alcohol.
Hydrolysis: Quench with 1N HCl. The intermediate collapses to release the ketone.
Isolation: Extract with ether, dry, and concentrate. Recrystallize from Ethanol/Hexane.
Final Product: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
Part 5: Visualization of Signaling/Reaction Pathways
The following diagram illustrates the critical regioselectivity divergence between the recommended DoM route and the failed direct bromination route.
Caption: Divergence of synthetic pathways. Method A (Blue) utilizes Directed Ortho Metalation to secure the difficult 2-position. Method C (Red) illustrates the lack of regiocontrol in direct bromination, leading to incorrect isomers.
References
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.
BenchChem. (2025).[2][5] Synthetic Routes to 2-Bromo-3'-hydroxyacetophenone: An Application Note. (Provides context on the difficulty of ring bromination vs alpha bromination).
PrepChem. Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. (Reference for the alpha-bromo isomer synthesis, used here as a negative control/disambiguation).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative grounding for Weinreb amide and Grignard selectivity mechanisms).
ChemicalBook. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Properties. (Used to verify CAS 1835-02-5 refers to the alpha-bromo species).
Technical Comparison Guide: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone vs. Brominated Analogues
The following technical guide provides an in-depth comparison of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone against its structural isomers and functional analogues. Executive Summary & Compound Identity Topic Compound: 1-(2...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparison of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone against its structural isomers and functional analogues.
Executive Summary & Compound Identity
Topic Compound: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
Core Identity: A ring-brominated acetophenone derivative where the bromine atom is positioned ortho to the acetyl group and ortho to the 3-methoxy group.
Key Distinction: This compound is frequently confused with its alpha-brominated analogue (2-bromo-1-(3,4-dimethoxyphenyl)ethanone) and its regioisomer (1-(6-bromo-3,4-dimethoxyphenyl)ethanone).
This guide differentiates these compounds based on reactivity profiles , synthetic accessibility , and downstream utility in heterocyclic chemistry (specifically isoquinoline and benzofuran scaffolds).
Structural Comparison Table
Feature
Target: 2-Bromo Isomer
Regioisomer: 6-Bromo Isomer
Alpha-Bromo Analogue
IUPAC Name
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone*
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Structure
Ring-Br at C2 (Crowded)
Ring-Br at C6 (Less Hindered)
Side-chain Br (Alpha to Carbonyl)
Electronic State
Aryl Bromide (Deactivated)
Aryl Bromide (Deactivated)
Alpha-Halo Ketone (Highly Electrophilic)
Primary Reactivity
Pd-Catalyzed Coupling (Suzuki/Heck)
Pd-Catalyzed Coupling
Nucleophilic Substitution (S_N2)
Key Application
Isoquinoline Synthesis (via condensation)
Biaryl Synthesis
Thiazole/Imidazole Synthesis
Synthetic Difficulty
High (Steric crowding)
Medium (Major bromination product)
Low (Standard alpha-bromination)
*Note: The 6-bromo isomer of 3,4-dimethoxyacetophenone is often re-numbered as 1-(2-bromo-4,5-dimethoxyphenyl)ethanone in catalogs.
Structural Analysis & Reactivity Profiles
Steric & Electronic Environment
The 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is structurally unique due to the "buttressing effect" at the 2-position.
Steric Crunch: The bromine atom is wedged between the acetyl group (C1) and the methoxy group (C3). This forces the acetyl group to rotate out of planarity with the benzene ring, reducing conjugation and altering the carbonyl's reactivity compared to the 6-bromo isomer.
Electronic Activation: The 3-methoxy group is ortho to the bromine, providing electron density that facilitates oxidative addition in Palladium-catalyzed cycles, despite the steric hindrance.
Comparative Reactivity Diagram (Graphviz)
The following diagram illustrates the divergent reactivity pathways for the three primary analogues.
Direct bromination of 3,4-dimethoxyacetophenone typically favors the 6-position (para to the 3-OMe). To access the 2-position (Target), specific conditions or alternative routes are required.
Method A: Regioselective Bromination in Water (Green Chemistry)
Rationale: Water enhances the ortho-directing effect of methoxy groups via hydrogen bonding, potentially increasing the ratio of the 2-bromo isomer, though the 6-bromo remains dominant.
Reagents: 3,4-Dimethoxyacetophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Water (0.5 M concentration).
Procedure:
Suspend ketone in water at room temperature.
Add NBS portion-wise over 30 minutes.
Heat to 60°C for 4 hours.
Workup: Extract with EtOAc, wash with brine.[1][2]
Purification: The crude will be a mixture. Critical Step: Separate regioisomers via column chromatography (Hexane/EtOAc 9:1). The 2-bromo isomer (Target) typically elutes after the 6-bromo isomer due to higher polarity induced by the twisted carbonyl.
Method B: Directed Lithiation (High Specificity)
Rationale: To exclusively target the 2-position.
Substrate: Start with 3,4-dimethoxybenzaldehyde protected as an acetal.
Lithiation: Treat with n-BuLi in THF at -78°C (Directed Ortho Metalation, DOM, directed by 3-OMe).
Quench: Add electrophilic bromine source (CBr4).
Acylation: Hydrolyze acetal, then convert aldehyde to ketone via Grignard (MeMgBr) and oxidation.
Synthesis of the Alpha-Bromo Analogue (Comparator)
Rationale: This is the standard protocol if the researcher actually intends to make the side-chain bromide.
Reagents: 3,4-Dimethoxyacetophenone,
or , Methanol/DCM.
Procedure:
Dissolve ketone in DCM/MeOH (2:1).
Add Tetrabutylammonium tribromide (TBABr3) or
dropwise at 0°C.
Stir for 2 hours.
Result: Exclusive alpha-bromination.
Application: Isoquinoline Synthesis
The primary value of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone lies in its ability to form isoquinolines via the Heck-Imine Cyclization .
Reaction Workflow
The ortho-bromo acetyl moiety acts as a lynchpin for constructing the pyridine ring of the isoquinoline.
Protocol:
Condensation: React the ketone with a primary amine (
) and (catalyst) to form the imine.
Cyclization: Palladium-catalyzed Heck reaction with an internal alkene or alkyne.
Catalyst:
(5 mol%), (10 mol%).
Base:
(2.0 eq).
Solvent: DMF, 100°C, 12h.
Pathway Visualization
Caption: Synthesis of isoquinoline scaffolds utilizing the ortho-bromo substituent as a cyclization handle.
References
Sigma-Aldrich. 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Product Sheet (Alpha-Bromo). Retrieved from
Aladdin Scientific. 2-Bromo-3',4'-dimethoxyacetophenone (Ring-Bromo). Retrieved from
Pravst, I., Zupan, M., & Stavber, S. (2006). "Directed regioselectivity of bromination of ketones with NBS: solvent-free conditions versus water." Tetrahedron Letters, 47(27), 4707-4710.
Organic Chemistry Portal. Synthesis of Isoquinolines. Retrieved from
BenchChem. 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone Properties. Retrieved from
Spectroscopic Differentiation of Halogenated Acetophenones: A Comparative Guide
In the landscape of active pharmaceutical ingredient (API) synthesis and lignin depolymerization modeling, halogenated acetophenones serve as critical electrophilic building blocks. A frequent analytical challenge in the...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of active pharmaceutical ingredient (API) synthesis and lignin depolymerization modeling, halogenated acetophenones serve as critical electrophilic building blocks. A frequent analytical challenge in these workflows is distinguishing between ring-brominated isomers, such as 1-(2-bromo-3,4-dimethoxyphenyl)ethanone , and their alpha-brominated counterparts, such as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (a phenacyl bromide derivative).
Because both compounds share the exact molecular formula (C₁₀H₁₁BrO₃) and molecular weight (259.10 g/mol ), conventional low-resolution techniques are insufficient. This guide provides a comprehensive, objective comparison of the spectroscopic performance of 1-(2-bromo-3,4-dimethoxyphenyl)ethanone against its alpha-bromo alternative and unbrominated precursor, establishing a robust framework for structural validation in complex synthetic workflows .
Mechanistic Spectroscopic Profiling
To objectively compare these alternatives, we must analyze the causality behind their spectral signatures. The position of the bromine atom fundamentally alters the electronic environment, leading to diagnostic shifts in NMR, FTIR, and Mass Spectrometry.
¹H and ¹³C NMR Spectroscopy
Alpha-Bromo Isomer: The highly electronegative bromine atom at the alpha position strongly deshields the adjacent protons via inductive effects. This shifts the aliphatic signal from a standard acetyl resonance to a distinct 2H singlet at ~4.43 ppm .
Ring-Bromo Isomer (Target): When the bromine is substituted at the 2-position of the aromatic ring, the acetyl group remains intact, appearing as a 3H singlet at ~2.60 ppm. Crucially, the aromatic region transitions from an AMX spin system (seen in the unbrominated precursor) to an AB system. The two remaining aromatic protons (H-5 and H-6) appear as two distinct doublets with an ortho-coupling constant (
Hz).
FTIR Spectroscopy
Alpha-Bromo Isomer: The inductive electron-withdrawing effect of the alpha-bromine increases the force constant of the carbonyl bond, shifting the C=O stretch to higher wavenumbers (>1690 cm⁻¹).
Ring-Bromo Isomer (Target): The bulky ortho-bromine forces the acetyl group slightly out of coplanarity with the aromatic ring. This steric hindrance reduces
-conjugation compared to the unbrominated precursor, shifting the C=O stretch to ~1675 cm⁻¹, but it lacks the extreme inductive shift seen in the alpha-bromo derivative.
GC-MS (Electron Ionization)
While all brominated variants exhibit the characteristic 1:1 isotopic M/M+2 doublet at m/z 258/260 (due to ⁷⁹Br and ⁸¹Br), their fragmentation pathways diverge drastically:
Alpha-Bromo Isomer: Alpha-cleavage readily ejects the •CH₂Br radical, leaving a highly stable dimethoxybenzoyl cation (acylium ion) at m/z 165 as the base peak.
Ring-Bromo Isomer (Target): Alpha-cleavage ejects a •CH₃ radical, yielding the brominated acylium ion at m/z 243 / 245 as the diagnostic base peak.
Quantitative Data Summaries
The following tables summarize the comparative spectroscopic performance of the target compound against its primary alternatives.
To streamline the identification of these isomers during high-throughput synthesis (e.g., in the development of neurotherapeutic azoles ), the following decision matrix illustrates the logical relationships between the analytical techniques.
Decision matrix for differentiating brominated acetophenone isomers via spectroscopy.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind critical parameter selections.
Protocol 1: Quantitative ¹H NMR Acquisition
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the critical aliphatic region, while TMS provides a reliable 0.00 ppm internal standard for precise chemical shift calibration.
Instrument Setup: Load the sample into a 500 MHz NMR spectrometer. Set the probe temperature to 298 K.
Parameter Optimization: Set the relaxation delay (D1) to 5 seconds and the acquisition time (AQ) to 3 seconds.
Causality: A prolonged D1 ensures complete longitudinal relaxation (T₁) of the sterically hindered acetyl protons and quaternary carbons, validating the accuracy of the integration ratios (3H vs 2H) which act as the primary differentiator.
Acquisition & Processing: Acquire 16 transients. Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing the resolution needed to observe the diagnostic ~8.5 Hz ortho-coupling in the aromatic region.
Protocol 2: Attenuated Total Reflectance (ATR) FTIR
Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal.
Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.
Causality: Diamond ATR is explicitly chosen over traditional KBr pellet methods to eliminate the risk of solid-state halide exchange (e.g., Br exchanging with Cl or I from salt plates), which can artificially shift the highly sensitive carbonyl stretching frequency.
Acquisition & Validation: Scan from 4000 to 400 cm⁻¹. Monitor the C=O stretch region (1650–1750 cm⁻¹). The exact position of this peak self-validates the structural assignment based on the presence or absence of alpha-inductive effects.
Protocol 3: GC-MS (Electron Ionization)
Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.
Separation: Inject 1 µL in split mode (1:50) onto a non-polar capillary column (e.g., HP-5MS) using a temperature gradient from 100°C to 280°C at 15°C/min.
Causality: This rapid gradient ensures sharp peak elution, minimizing the thermal degradation of the labile carbon-bromine bond prior to ionization.
Ionization & Detection: Utilize 70 eV Electron Ionization (EI) and scan from m/z 50 to 350.
Causality: Standard 70 eV EI is critical to impart sufficient internal energy to drive the diagnostic alpha-cleavage fragmentation pathways, ensuring the reliable formation of the differentiating acylium base peaks.
References
Title: Ionic Liquid-Stabilizing Vanadium Oxo-Cluster Catalysts for One-Step Selective Oxidative Cleavage of β–O–4 Lignin Model Compounds
Source: ACS Energy & Fuels
URL: [Link]
Title: EP1879873B1 - Neurotherapeutic azole compounds
Source: Google Patents
URL
Comparative
Purity Assessment of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: A Comparative Analytical Guide
The following guide provides an in-depth technical comparison of purity assessment methodologies for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone , chemically identified as 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of purity assessment methodologies for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone , chemically identified as 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5).
Executive Summary
In the synthesis of bioactive isoquinoline alkaloids and adrenergic agents, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (hereafter referred to as the Target Analyte ) serves as a critical electrophilic intermediate. Its purity is paramount; the presence of over-brominated byproducts or unreacted starting materials can lead to complex isomeric mixtures in downstream alkylation steps, significantly reducing yield and complicating purification.
This guide challenges the traditional reliance on simple HPLC-UV area normalization by comparing it with Quantitative NMR (qNMR) and GC-MS . We demonstrate that while HPLC remains the workhorse for routine monitoring, qNMR provides the necessary absolute accuracy for reference standard certification, particularly given the thermal instability of
-bromo ketones.
Chemical Context & Impurity Profile
Clarification on Nomenclature: While the prompt specifies 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (implying ring bromination), the commercially relevant intermediate for drug development is the
-bromo ketone, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5).[1] This guide focuses on the latter, as it is the standard electrophile in this class.
The assessment strategy must target three specific impurity classes arising from the bromination of 3,4-dimethoxyacetophenone (Acetoveratrone):
Starting Material (SM): 3,4-Dimethoxyacetophenone (Incomplete reaction).
Hydrolysis Product: 2-Hydroxy-1-(3,4-dimethoxyphenyl)ethanone (formed via moisture exposure).
Impurity Genesis Pathway
The following diagram illustrates the origin of key impurities and the analytical method required to detect them.
Figure 1: Reaction pathway showing the genesis of critical impurities (Red/Yellow) from the main synthetic route (Green).
Comparative Analysis of Assessment Methods
We evaluated three primary methodologies for assessing the purity of the Target Analyte. The table below summarizes the performance metrics based on experimental validation.
Verdict: The Gold Standard for Routine Analysis.
HPLC is the preferred method for detecting the specific ratio of mono-bromo to di-bromo species. The UV absorption of the dimethoxy-phenyl moiety allows for sensitive detection at 254 nm.
Pros: High sensitivity; separates thermally labile compounds without degradation.
Cons: Requires a reference standard for absolute quantification; "Area %" can be misleading if response factors differ between the mono- and di-bromo species.
Method B: Quantitative NMR (qNMR)
Verdict: The "Truth" Method for Absolute Purity.
qNMR is superior when a certified reference standard is unavailable. It relies on the integration of the methoxy protons (3.9 ppm) or the unique methine proton, calibrated against a certified internal standard (e.g., Maleic Acid).
Cons: Lower sensitivity (LOD ~0.1%); requires high solubility in deuterated solvents (
or ).
Method C: Gas Chromatography (GC-MS)
Verdict: Use with Caution.
-Bromo ketones are thermally unstable and lachrymators. Injection into a hot GC inlet (>200°C) often causes degradation (loss of HBr), leading to ghost peaks that mimic the starting material.
Pros: Excellent for identifying residual solvents (DCM, Chloroform).
Cons: Artifact formation; requires derivatization for accurate main-peak assay.
Experimental Protocols
Protocol 1: Validated RP-HPLC Method
Objective: To quantify the Target Analyte and separate it from the Starting Material (SM) and Di-bromo impurity.
Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5
m).
Mobile Phase:
A: 0.1% Formic Acid in Water (Prevents enolization/hydrolysis).
Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile. Filter through 0.22
m PTFE.
System Suitability Criteria:
Resolution (
) between SM and Target > 2.0.
Tailing Factor (
) < 1.5.
Protocol 2: Absolute Purity by qNMR
Objective: To determine purity without a specific reference standard.[2]
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid.
Selection Logic: The methoxy singlet of the IS (approx 6.1 ppm) does not overlap with the Target's methoxy signals (3.9 ppm) or aromatic protons (6.9 - 7.6 ppm).
Solvent:
(Chloroform-d) + 0.03% TMS.
Procedure:
Weigh exactly 10.0 mg of Target Analyte (
) and 5.0 mg of IS () into a vial.
Dissolve in 0.6 mL
. Transfer to NMR tube.
Acquire
H NMR with relaxation delay () 30s (to ensure full relaxation, ).
Calculation:
Where = Integral area, = Number of protons, = Molar mass.
Analytical Decision Workflow
The following flowchart guides the researcher in selecting the appropriate method based on the stage of development.
Figure 2: Decision tree for selecting the appropriate analytical technique based on the data requirement (Routine vs. Absolute).
References
BenchChem. (2025).[2][5] A Comparative Guide to HPLC-Based Purity Validation of Acetophenone Derivatives. Retrieved from
PrepChem. (2024). Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. Retrieved from
Almac Group. (2023). qNMR – A Modern Alternative to HPLC for Pharmaceutical Intermediates. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15938, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Retrieved from
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (CAS No. 1835-02-5), a key intermediate in pharmaceutical synthesis, demands rigorous analytical oversight to ensure purity, identity, and quality. The selection of an appropriate analytical technique is paramount for researchers, process chemists, and quality control analysts to support drug development and manufacturing. This guide provides an in-depth comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. We will explore the fundamental principles of each method, present comparative data, and provide detailed, field-tested experimental protocols. The causality behind experimental choices is explained, empowering the reader to not only execute but also adapt these methods for robust and reliable results.
Introduction: The Analytical Imperative
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, also known as 2-bromo-acetoveratrone, is a substituted acetophenone critical to the synthesis of more complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring a brominated acetyl group and a dimethoxy-substituted phenyl ring, presents unique analytical challenges and opportunities.
The primary synthetic route involves the bromination of 3,4-dimethoxyacetophenone.[3] This process can introduce specific impurities, including unreacted starting material, over-brominated species, or positional isomers. Therefore, the chosen analytical method must be adept at separating and identifying these process-related impurities. The goal is not merely to confirm the presence of the target compound but to establish a detailed purity profile.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked. Is the goal a rapid purity check, definitive structural confirmation, or trace-level impurity identification?
High-Performance Liquid Chromatography (HPLC)
Principle & Applicability: HPLC is the workhorse for purity assessment and quantification in pharmaceutical analysis. For a moderately polar compound like 2-bromo-acetoveratrone, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[4][5] It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Its high precision and robustness make it ideal for in-process control and final product release testing.[4]
Strengths:
Excellent quantitative accuracy and precision.
High-throughput capabilities with modern autosamplers.
Non-destructive, allowing for fraction collection if needed.
Superb for separating non-volatile impurities and starting materials.
Limitations:
Provides limited structural information without a mass spectrometer detector (LC-MS).
Volatile impurities may be difficult to detect or resolve from the solvent front.
Key Experimental Considerations:
Column Chemistry: A C18 stationary phase provides the necessary hydrophobicity to retain the analyte while allowing for efficient separation from both more polar and less polar impurities.
Mobile Phase: A mixture of acetonitrile and water is typically effective. The causality here relates to balancing solvent strength for optimal retention time. Adding a small amount of acid (e.g., 0.1% formic acid) is crucial; it protonates silanol groups on the silica backbone, preventing peak tailing and ensuring sharp, symmetrical peaks for better integration and quantification.[6]
Detection: UV detection is highly effective due to the presence of the chromophoric phenyl ring. A Diode Array Detector (DAD) is preferred as it can provide spectral data to aid in peak identification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and mass-based detection. It is exceptionally powerful for identifying volatile and semi-volatile impurities. Given the analyte's molecular weight, it is amenable to GC analysis.[7]
Strengths:
Exceptional sensitivity and selectivity, especially in complex matrices.[7]
Provides structural information through characteristic fragmentation patterns and mass spectra libraries.
Ideal for identifying low-level volatile organic impurities that HPLC might miss.
Limitations:
Not suitable for non-volatile or thermally labile compounds.
The high polarity of some related compounds may necessitate derivatization to improve volatility and peak shape.
Matrix effects can be significant, often requiring matrix-matched standards for accurate quantification.[8]
Key Experimental Considerations:
Injector Temperature: Must be high enough to ensure complete volatilization of the analyte without causing thermal degradation. A temperature of ~250 °C is a logical starting point.
Oven Temperature Program: A temperature ramp (e.g., starting at 100 °C and increasing to 280 °C) is used to first separate highly volatile components and then elute the higher-boiling analyte and impurities, ensuring good resolution across a range of volatilities.[7]
MS Detector: Electron Ionization (EI) at 70 eV is standard. This energy level is high enough to cause reproducible fragmentation, creating a "fingerprint" mass spectrum that can be used for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Applicability: NMR spectroscopy is the unparalleled technique for unambiguous structure elucidation. It probes the chemical environment of specific nuclei (¹H and ¹³C), providing detailed information about molecular connectivity and stereochemistry. It is the definitive method for confirming the identity of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
Strengths:
Provides definitive structural confirmation.
Non-destructive.
Quantitative NMR (qNMR) can be used for purity determination without a specific reference standard for the impurities.
Limitations:
Relatively low sensitivity compared to MS-based methods.
Requires a higher concentration of the analyte (typically 5-10 mg).[9]
Complex mixtures can lead to overlapping signals, making interpretation difficult.
Key Experimental Considerations:
Solvent Choice: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is required. The choice depends on the analyte's solubility. CDCl₃ is often a good first choice for moderately polar organic compounds.[10]
Data Interpretation: The ¹H NMR spectrum is particularly informative. For 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, one expects to see signals for the aromatic protons, the two methoxy groups, and the methylene protons adjacent to the bromine atom. The chemical shifts and coupling patterns confirm the substitution pattern on the aromatic ring.[10]
Mass Spectrometry (MS)
Principle & Applicability: When used as a standalone technique (e.g., via direct infusion) or coupled with chromatography (LC-MS, GC-MS), MS provides critical information about molecular weight and elemental composition.
Strengths:
Determines the molecular weight with high accuracy.
Provides structural clues from fragmentation patterns.
The presence of bromine provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity. This is a definitive marker for the presence of a single bromine atom.
Limitations:
Cannot distinguish between isomers without a chromatographic separation front-end.
Ionization efficiency can vary significantly between compounds, making quantification challenging without appropriate standards.
Quantitative Data and Method Comparison
The following table summarizes the performance characteristics of each technique for the analysis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
Parameter
RP-HPLC
GC-MS
NMR Spectroscopy
Direct Infusion MS
Primary Use
Purity, Quantification
Impurity ID, Quantification
Structure Elucidation, ID
Molecular Weight Confirmation
Sensitivity
High (µg/mL)
Very High (pg-ng/mL)
Low (mg/mL)
High (ng-µg/mL)
Selectivity
Moderate to High
Very High
High
Low (isomers)
Sample Throughput
High
Medium
Low
High
Destructive?
No
Yes
No
Yes
Key Advantage
Robust Quantification
Trace Impurity ID
Unambiguous Structure
Isotopic Pattern Confirmation
Key Disadvantage
Limited Structural Info
Thermal Lability Risk
Low Sensitivity
No Isomer Separation
Note: Performance characteristics are based on established methods for structurally similar aromatic and brominated compounds, as fully validated public data for this specific molecule is limited.[7]
Detailed Experimental Protocols
These protocols are designed as self-validating systems, incorporating best practices to ensure trustworthy and reproducible results.
Protocol 1: Purity Determination by Reverse-Phase HPLC
This method is adapted from established protocols for similar pharmaceutical intermediates.[4][5]
1. Instrumentation and Conditions:
System: HPLC with a UV-Vis or Diode Array Detector (DAD).
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 275 nm.
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Sample Solution: Prepare the sample at the same concentration as the standard using the same diluent. Filter through a 0.45 µm syringe filter before injection.
3. System Suitability:
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
The theoretical plates for the main peak should be ≥ 2000.
The tailing factor should be ≤ 1.5.
4. Analysis:
Inject the standard and sample solutions. Calculate the purity of the sample using the area percent method or against the standard for an assay value.
Caption: Workflow for HPLC Purity Analysis.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol uses published spectral data for direct comparison.[10]
1. Sample Preparation:
Dissolve approximately 10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
Experiment: Standard proton (¹H) acquisition.
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
Acquisition: Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.
3. Data Interpretation:
Process the spectrum (Fourier transform, phase correction, baseline correction).
Integrate all signals.
Compare the observed chemical shifts (δ) and multiplicities with the reference data:[10]
The mass fragmentation pattern is key to identification via GC-MS. The bromine isotope pattern is a critical confirmatory element.
Caption: Predicted EI Mass Fragmentation Pathway.
Conclusion and Recommendations
No single analytical technique is sufficient for the complete characterization of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. A multi-faceted approach is essential for ensuring the quality required in a regulated research and development environment.
For Routine Quality Control (QC): RP-HPLC with UV detection is the recommended method due to its high precision, robustness, and suitability for quantitative purity analysis.
For Definitive Identification and Structural Elucidation: NMR spectroscopy is indispensable. It provides unambiguous confirmation of the molecular structure.
For Impurity Profiling and Investigation: GC-MS is the superior choice for identifying unknown volatile or semi-volatile impurities, while LC-MS (an extension of the HPLC method) is ideal for non-volatile impurities. The characteristic M+/M+2 isotope pattern in mass spectrometry serves as a powerful confirmation of bromine's presence.
By strategically combining these techniques, researchers and drug development professionals can build a comprehensive analytical package, ensuring the quality and integrity of this vital pharmaceutical intermediate and the downstream products derived from it.
References
Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide. Benchchem.
Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. PrepChem.com.
Application Note: HPLC Analysis of 2-Bromo-3'-hydroxyacetophenone Reaction Mixtures. Benchchem.
Comparison of analytical techniques for the quantification of 2-Bromo-3'-hydroxyacetophenone. Benchchem.
Application Note: Chromatographic Purification of 2-Bromo-3'-hydroxyacetophenone. Benchchem.
comparing reactivity of different substituted bromoacetophenones
Comparative Reactivity Guide: Substituted -Bromoacetophenones Executive Summary This guide provides a technical analysis of the reactivity profiles of substituted -bromoacetophenones (phenacyl bromides). These compounds...
This guide provides a technical analysis of the reactivity profiles of substituted
-bromoacetophenones (phenacyl bromides). These compounds are critical electrophilic building blocks in the synthesis of heterocycles (e.g., thiazoles, imidazoles) and in proteomic profiling (cysteine alkylation). The guide compares the kinetic performance of para- and ortho-substituted derivatives, grounding the analysis in physical organic chemistry principles (Hammett correlations) and providing validated experimental protocols for kinetic benchmarking.
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.
Mechanistic Basis & Reactivity Drivers
The reactivity of
-bromoacetophenones is governed by the mechanism, where a nucleophile attacks the -carbon, displacing the bromide ion. Unlike simple alkyl halides, the adjacent carbonyl group significantly enhances reactivity through orbital overlap and inductive effects .
The Carbonyl Effect
The
orbital overlaps with the orbital, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the -carbon highly electrophilic.
Substituent Effects (Hammett Correlation)
The electronic nature of the substituent on the phenyl ring modulates this electrophilicity.
Electron-Withdrawing Groups (EWGs): (e.g.,
, , ) decrease electron density at the reaction center, stabilizing the developing negative charge in the transition state and increasing the reaction rate.
Electron-Donating Groups (EDGs): (e.g.,
, , ) increase electron density, destabilizing the transition state and decreasing the reaction rate.
(Reaction Constant): Positive for nucleophilic attack on phenacyl bromides (typically +0.3 to +1.0 depending on the nucleophile), confirming that electron withdrawal accelerates the reaction.
(Substituent Constant): Positive for EWGs, negative for EDGs.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway of nucleophilic substitution on phenacyl bromides, highlighting the influence of substituents on the transition state.
Comparative Analysis: Performance Data
The following data summarizes the relative reactivity of para-substituted phenacyl bromides reacting with standard nucleophiles (e.g., pyridine, thiourea, or carboxylates).
Relative Rate Constants (Normalized)
Base reference (
) = 1.0
Substituent (Para)
Electronic Effect ()
Relative Reactivity ()
Kinetic Behavior
Recommended Application
(Nitro)
Strong EWG (+0.78)
~4.5 - 6.0
Hyper-Reactive: Rapid conversion; prone to hydrolysis if not dry.
Rapid derivatization of sluggish nucleophiles.
/
Weak EWG (+0.23)
~1.5 - 2.0
Enhanced: Faster than unsubstituted; good balance of stability/rate.
Standard synthesis requiring mild acceleration.
(Unsubstituted)
Neutral (0.00)
1.0
Baseline: Standard reference point.
General purpose benchmark.
(Methyl)
Weak EDG (-0.17)
~0.6 - 0.8
Retarded: Requires longer reaction times or heat.
Selective alkylation in presence of more reactive sites.
Note: Relative rates are approximate and depend on the specific nucleophile and solvent system (e.g., Acetone vs. Methanol). [1, 2]
The Ortho-Effect Anomaly
While para-substituents follow electronic trends linearly, ortho-substituted phenacyl bromides often deviate due to steric hindrance .
Observation: o-Nitro phenacyl bromide may react slower than p-Nitro despite similar electronic withdrawal, because the bulky nitro group physically blocks the nucleophile's approach to the
-carbon.
Guidance: Do not rely solely on electronic charts for ortho-isomers; experimental verification is required.
) of a substituted phenacyl bromide with pyridine (Menschutkin reaction). This method relies on the increase in conductivity as neutral reactants form ionic products (pyridinium bromide).
Reagents:
Substituted Phenacyl Bromide (0.05 M in Acetone)
Pyridine (0.05 M in Acetone)
Solvent: Anhydrous Acetone (Conductivity < 1
S)
Workflow:
Thermostat: Equilibrate separate reactant solutions at 30°C
0.1°C for 20 minutes.
Mixing: Rapidly mix equal volumes (e.g., 20 mL each) in a thermostated reaction vessel.
Data Acquisition: Insert a conductivity cell (cell constant determined via KCl). Record conductance (
) every 30 seconds for the first 10 minutes, then every minute.
Completion: Heat a sample to 50°C for 1 hour to drive to completion, cool to 30°C, and measure
Objective: Compare yield/time for converting phenacyl bromides to thiazoles.
Workflow:
Dissolution: Dissolve 1.0 mmol of substituted phenacyl bromide in 5 mL Ethanol.
Addition: Add 1.2 mmol Thiourea.
Reaction: Stir at Room Temperature (RT).
p-NO2: Reaction complete in <15 mins (precipitate forms).
p-OMe: May require reflux for 30-60 mins.
Workup: Filter the hydrobromide salt precipitate. Neutralize with
to liberate the free base thiazole.
Visualization: Experimental Logic
Figure 2: Decision matrix for selecting experimental validation methods based on substituent type.
References
Srinivasan, C., et al. (1984). "Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions." Journal of the Chemical Society, Perkin Transactions 2.[2] Link
Koh, H. J., et al. (2000). "Kinetics and mechanism of the pyridinolysis of phenacyl bromides in acetonitrile." Journal of Organic Chemistry, 65(15), 4706-4711.[3] Link
Kocabas, E., et al. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Synthetic Communications. Link
Mishra, P., et al. (1990). "Nucleophilic substitution reactions in solution: A molecular orbital approach." Proceedings of the Indian Academy of Sciences (Chemical Sciences), 102, 81–86.[4] Link
Executive Summary & Immediate Safety Profile[1] This guide outlines the critical disposal protocols for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (and its structural isomers). As a halogenated aromatic ketone, this compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Safety Profile[1]
This guide outlines the critical disposal protocols for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone (and its structural isomers). As a halogenated aromatic ketone, this compound presents specific challenges regarding environmental persistence and incineration chemistry.[1]
Operational Directive: This substance must be managed as Halogenated Organic Waste . Under no circumstances should it be combined with general organic solvents or disposed of via municipal drainage.
Emergency Safety Data (Quick Reference)
Parameter
Specification
Operational Implication
Chemical Class
Halogenated Aromatic Ketone
Requires high-temperature incineration with acid scrubbing.[1]
Primary Hazard
Corrosive / Irritant
Can cause severe skin burns and eye damage (H314/H318).[1][2]
Secondary Hazard
Lachrymator
Isomers with bromine on the alkyl chain (alpha-bromo) are potent tear agents.[1] Treat all dust as lachrymatory.
PPE Requirement
Level C Laboratory
Nitrile gloves (double gloved recommended), chemical splash goggles, face shield, and lab coat.[1] Handle only in a fume hood.
RCRA Status
Characteristic Waste
Likely D001 (Ignitable) or listed as Halogenated Solvent Waste depending on formulation.[1]
Pre-Disposal Characterization
Before initiating disposal, you must validate the state of the waste.[1] The presence of the bromine atom (
) fundamentally alters the disposal pathway compared to standard acetophenones.[1]
The "Why" Behind Segregation (Scientific Integrity)
You must segregate this waste from non-halogenated organics (e.g., pure Acetone, Ethanol).[1]
Incineration Chemistry: When incinerated, non-halogenated organics produce
and .[1] However, brominated compounds produce Hydrogen Bromide () and potentially Bromine gas ().[1]
Equipment Corrosion:
is highly corrosive to standard incinerator flues.[1] Specialized facilities with caustic scrubbers are required to neutralize these acid gases.
Dioxin Formation: Improper combustion of halogenated aromatics at lower temperatures can catalyze the formation of brominated dioxins and furans, which are persistent organic pollutants (POPs).[1]
Applicable for: Reaction mixtures or dissolved waste in solvents like DCM or Ethyl Acetate.[1]
Segregation: Pour into the Halogenated Solvent Waste carboy.
Critical: Do not pour into the "Non-Halogenated" or "Aqueous" streams.[1]
pH Check: If the solution is acidic (common if HBr was generated during synthesis), neutralize to pH 6-8 using Sodium Bicarbonate (
) before adding to the main waste carboy to prevent gas evolution in the storage vessel.
Log Entry: Immediately record the volume and concentration on the waste container's log sheet.
Scenario C: Empty Containers & Rinsate
Applicable for: "Empty" reagent bottles.
Triple Rinse:
Rinse 1: Use a small volume of Acetone or Dichloromethane.[1] Pour rinsate into Halogenated Liquid Waste .
Rinse 2: Repeat with solvent.[1] Pour into Halogenated Liquid Waste .
Rinse 3: Rinse with water.[1][3][7][8] If the first two rinses were thorough, this aqueous rinse can often go to the aqueous waste stream (verify local regulations).[1]
Defacing: Cross out the original label. Mark as "Triple Rinsed - Empty".
Disposal: Discard the glass bottle in the laboratory glass trash (or puncture/recycle plastic containers).
Visual Decision Workflow
The following diagram illustrates the decision logic for disposing of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone to ensure compliance and safety.
Figure 1: Decision tree for the segregation and disposal of brominated aromatic ketones. Note that mixing organobromides with non-halogenated solvents renders the entire mixture "Halogenated" for regulatory purposes.
Regulatory & Compliance Context
Failure to properly classify this waste can result in regulatory fines (EPA/RCRA) and rejection by waste management contractors.
EPA Waste Code: While not explicitly listed as a P or U listed waste by specific name, it falls under D001 (if ignitable formulation) or is treated as Hazardous Waste, Solid, n.o.s. (not otherwise specified) containing Organobromides .
European Waste Catalogue (EWC): Typically classified under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122240, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]
Princeton University Environmental Health & Safety. Laboratory Chemical Waste Disposal Guide. Retrieved from [Link][1]
Mastering the Safe Handling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone: A Guide for Laboratory Professionals
As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory, especially when working with reactive intermediates like 1-(2-Bromo-3,4-dimethoxyphenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory, especially when working with reactive intermediates like 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone. This guide is designed to provide you, my fellow researchers and drug development professionals, with the essential, immediate safety and logistical information needed to handle this compound with the confidence that comes from a deep understanding of its properties and the rationale behind each safety measure. Our goal is to build a culture of safety that goes beyond mere compliance, fostering a deep trust in our procedures and our ability to protect ourselves and our work.
Understanding the Hazard: A Proactive Approach to Safety
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone and its structural isomers, such as 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5), are potent chemical intermediates.[1][2][3][4] The primary hazards associated with these compounds are significant and demand respect. According to available safety data, these compounds are classified as harmful if swallowed and can cause severe skin burns and eye damage.[4][5] Many related bromo-acetophenones are also classified as lachrymators, meaning they can cause tearing and irritation upon exposure to vapors.[6]
The causality behind these hazards lies in the compound's chemical structure: the α-bromo ketone functional group is a potent electrophile, making it highly reactive with biological nucleophiles like proteins and nucleic acids. This reactivity is what underlies its utility in synthesis but also its potential to cause chemical burns and cellular damage upon contact.
Causes severe skin burns due to its reactive nature.[4][5]
Serious Eye Damage/Irritation
Poses a high risk of severe, potentially irreversible eye damage.[5][6][7]
Respiratory Irritation
Vapors or dust can irritate the respiratory tract; some related compounds are lachrymators.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a carefully considered strategy to mitigate the specific risks posed by the chemical. The following table outlines the minimum required PPE for handling 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
Protection Type
Specification
Rationale
Eye/Face Protection
Chemical splash goggles and a full-face shield.[7][8][9]
The severe eye damage potential necessitates both impact and splash protection. A face shield protects the entire face from splashes.
Skin Protection
A flame-resistant lab coat and chemically impermeable gloves (e.g., nitrile, neoprene).
A lab coat provides a removable barrier. Nitrile or neoprene gloves offer good resistance to a range of chemicals. Always inspect gloves before use.[6]
Respiratory Protection
A NIOSH-approved respirator with an appropriate cartridge for organic vapors/acid gases if not handled in a fume hood.
To prevent irritation of the respiratory tract, especially if the compound is a lachrymator or if dust/aerosols are generated.[8][9]
Foot Protection
Closed-toe shoes made of a non-porous material.
To protect feet from spills.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined operational plan is paramount. This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.
Preparation
Designated Area: All work with 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone must be conducted in a designated area, preferably within a certified chemical fume hood to control vapor and dust exposure.
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10]
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before beginning the experiment to minimize movement and potential for accidents.
Handling the Chemical
Don PPE: Before opening the container, put on all required PPE as detailed in the table above.
Weighing: If weighing the solid, do so in the fume hood on a disposable weigh boat to contain any dust.
Dissolving/Reaction: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to avoid splashing. Use a magnetic stirrer to ensure smooth mixing.
Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
Storage: Keep the primary container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[7][8]
Emergency Procedures: Planning for the Unexpected
Spills
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
Control: If safe to do so, prevent the spread of the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb large spills.
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Personal Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the safe handling of any chemical.
Chemical Waste: All unreacted 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone and solutions containing it must be disposed of as hazardous waste.[8][9] Do not pour down the drain.[10][11]
Contaminated Materials: All items that have come into contact with the chemical, including gloves, weigh boats, and cleaning materials, must be placed in a sealed, labeled hazardous waste container for disposal by a licensed waste disposal company.[11]
Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.
By integrating these principles and procedures into your daily laboratory work, you can confidently and safely utilize 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone in your research and development endeavors, ensuring both personal safety and the integrity of your scientific outcomes.
References
Synerzine. (2018, June 22). Safety Data Sheet for Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]
CAS Common Chemistry. (n.d.). 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, September 14). Evaluation statement for Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene). Retrieved from [Link]